Jak-IN-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16N8O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[[1-(cyanomethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26) |
InChI Key |
HTJNRNRPDXBRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of JAK-IN-21 in Immune Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The JAK-STAT Pathway in Immunity
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade essential for mediating responses to a wide array of cytokines, interferons, and growth factors.[1][2][3][4] This pathway plays a central role in orchestrating immune cell development, differentiation, activation, and homeostasis.[5] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These enzymes associate with the intracellular domains of type I and II cytokine receptors.[4]
Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][6] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammatory and immune responses.[1][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs significant therapeutic targets.[3][5][7] JAK-IN-21 is a potent small-molecule inhibitor targeting this pathway.
Core Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Janus kinases. By binding to the ATP-binding site in the kinase domain of JAK enzymes, it prevents the phosphorylation and subsequent activation of the JAKs.[8] This blockade is the critical step that halts the entire downstream signaling cascade. Inhibition of JAK activation prevents the phosphorylation of the cytokine receptor and, consequently, the recruitment and phosphorylation of STAT proteins. As a result, STATs cannot dimerize and translocate to the nucleus, leading to the suppression of cytokine-induced gene transcription.[1] This interruption of intracellular signaling effectively dampens the pro-inflammatory and immunomodulatory effects of various cytokines, representing the core mechanism by which this compound exerts its effects on immune cells.[7]
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Biochemical Profile and Selectivity
The potency and selectivity of a JAK inhibitor are critical determinants of its biological effects and potential therapeutic window. This compound has been characterized in biochemical assays to determine its half-maximal inhibitory concentration (IC50) against various members of the JAK family.
Based on available data, this compound is a potent inhibitor of JAK1 and JAK2, with lower potency against TYK2 and the JAK2 V617F mutant, which is associated with myeloproliferative neoplasms.[9][10] The selectivity for JAK1 and JAK2 suggests that this compound will primarily modulate the signaling of cytokines that rely on these two kinases.
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 1.73 | [9][10] |
| JAK2 | 2.04 | [9][10] |
| JAK2 V617F | 109 | [9][10] |
| TYK2 | 62.9 | [9][10] |
Table 1: Biochemical inhibitory potency of this compound against JAK family kinases.
This selectivity profile is crucial. The potent inhibition of JAK1 and JAK2 implies that this compound can effectively block signaling pathways for a broad range of pro-inflammatory cytokines, including those mediated by IL-6 (JAK1/JAK2), IFN-γ (JAK1/JAK2), and common gamma-chain (γc) cytokines like IL-2 and IL-21 (JAK1/JAK3).[4][8][11]
Predicted Effects on Immune Cell Function
Given its potent inhibition of JAK1 and JAK2, this compound is predicted to have significant effects on the function of both innate and adaptive immune cells.
-
T Cells: T cell activation, differentiation, and proliferation are heavily dependent on cytokines that signal through JAK1 and JAK3 (e.g., IL-2, IL-21) and JAK1/JAK2 (e.g., IL-6).[4][11] By inhibiting JAK1, this compound would be expected to suppress the differentiation of T helper subsets (Th1, Th17) and reduce T cell proliferation, key events in many autoimmune conditions.[7][12]
-
B Cells: B cell maturation, survival, and antibody production are influenced by cytokines like IL-6 and IL-21.[11] Inhibition of the JAK1/JAK2 and JAK1/JAK3 pathways would likely lead to reduced B cell activation and differentiation into plasma cells, thereby decreasing immunoglobulin secretion.[11]
-
Monocytes/Macrophages: Pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by macrophages can be driven by signals that are themselves JAK-STAT dependent. By blocking these pathways, this compound can disrupt the feed-forward loops of inflammation that are central to chronic inflammatory diseases.[12]
-
Natural Killer (NK) Cells: The development and function of NK cells are regulated by γc cytokines such as IL-2 and IL-15, which signal via the JAK1/JAK3 pathway.[13] Inhibition of JAK1 by this compound would likely suppress NK cell activation and expansion.[13]
Key Experimental Protocols
Evaluating the mechanism of action of a JAK inhibitor like this compound involves a combination of biochemical and cellular assays. The following sections detail generalized protocols representative of those used in the field.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. It is the standard method for determining IC50 values.
Principle: A purified recombinant JAK enzyme is incubated with a specific peptide substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via fluorescence or luminescence, to determine the extent of kinase inhibition.[14][15][16]
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction buffer containing a purified, recombinant JAK enzyme (e.g., JAK1 or JAK2), a specific peptide substrate, and ATP.
-
-
Reaction Incubation:
-
Add the diluted this compound or DMSO (vehicle control) to a multi-well assay plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular STAT Phosphorylation Assay
This assay measures the inhibitory effect of a compound on cytokine-induced STAT phosphorylation within whole blood or isolated immune cells, providing a more physiologically relevant measure of potency.[19]
Principle: Immune cells are pre-incubated with the inhibitor and then stimulated with a specific cytokine known to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against a cell surface marker (to identify the cell type) and phosphorylated STAT (pSTAT). The level of pSTAT is quantified by flow cytometry.[19]
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy donors into EDTA-containing tubes or use isolated peripheral blood mononuclear cells (PBMCs).
-
-
Inhibitor Incubation:
-
Aliquot 100 µL of whole blood or PBMCs into tubes.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.[19]
-
-
Cytokine Stimulation:
-
Staining and Analysis:
-
Lyse red blood cells and simultaneously fix and permeabilize the remaining leukocytes using a commercial kit.[19]
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD4 for T-helper cells, anti-pSTAT3).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the immune cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the cellular IC50 by plotting the inhibition of the pSTAT MFI against the inhibitor concentration.
-
Caption: Workflow for a cellular STAT phosphorylation flow cytometry assay.
Conclusion
This compound is a potent small-molecule inhibitor of the Janus kinase family, with high selectivity for JAK1 and JAK2. Its core mechanism of action is the competitive inhibition of ATP binding to these kinases, which blocks the phosphorylation and activation of STAT proteins, thereby abrogating the signaling of numerous pro-inflammatory cytokines. This activity is predicted to have profound immunomodulatory effects across various immune cell lineages, including T cells, B cells, and myeloid cells. The evaluation of its precise effects relies on a suite of established biochemical and cellular assays that can quantify its potency and functional consequences. The selectivity profile of this compound suggests its potential as a targeted therapeutic for immune-mediated inflammatory diseases.
References
- 1. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | JAK | Tyrosine Kinases | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. academic.oup.com [academic.oup.com]
The Role of Jak-IN-21 in JAK-STAT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune function, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making it a prime target for therapeutic intervention. Jak-IN-21 is a potent and selective small molecule inhibitor of the JAK family of tyrosine kinases. This technical guide provides an in-depth analysis of the function of this compound in the JAK-STAT signaling cascade, presenting its inhibitory profile, detailing the experimental methodologies used for its characterization, and visualizing the complex biological interactions and workflows.
Introduction to the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction cascade initiated by the binding of cytokines, interleukins, and growth factors to their cognate receptors on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in a wide array of cellular processes. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2, which associate with different cytokine receptors, often in heterodimeric pairs, to mediate distinct biological responses.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the JAK family of kinases. By binding to the ATP-binding pocket of the kinase domain of JAKs, this compound prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. This blockade of STAT phosphorylation is the crucial step that inhibits the subsequent dimerization and nuclear translocation of STATs, thereby preventing the transcription of pro-inflammatory and other target genes. The selectivity profile of this compound across the JAK family dictates its specific therapeutic applications and potential side effects.
JAK-STAT Signaling Pathway and Inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) against various JAK isoforms summarized below.
| Target Kinase | IC50 (nM) |
| JAK1 | 1.73[1][2] |
| JAK2 | 2.04[1][2] |
| J2V617F | 109[1][2] |
| TYK2 | 62.9[1][2] |
These data indicate that this compound is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and the JAK2 V617F mutant. The selectivity profile suggests potential applications in diseases driven by JAK1 and JAK2 signaling.
Experimental Protocols
The characterization of this compound and other JAK inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
-
Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Biotinylated peptide substrate (e.g., a peptide derived from a known JAK substrate).
-
ATP.
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Detection reagents (e.g., HTRF-based detection with Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the purified JAK kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate for a specified time (e.g., 60 minutes) to allow for binding.
-
Read the plate on a suitable plate reader (e.g., HTRF reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced phosphorylation of specific STAT proteins.
-
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
This compound (or other test compounds) at various concentrations.
-
Cytokines for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, GM-CSF for pSTAT5).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Aliquot whole blood or PBMCs into tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells by adding the appropriate cytokine and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.
-
Lyse red blood cells (if using whole blood).
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.
-
-
Data Analysis:
-
Gate on specific cell populations (e.g., CD4+ T cells, monocytes) based on surface marker expression.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and unstimulated samples for each inhibitor concentration.
-
Calculate the percent inhibition of cytokine-induced pSTAT signal for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Western Blotting for pSTAT Analysis
This technique provides a semi-quantitative assessment of the levels of phosphorylated and total STAT proteins in cell lysates.
-
Objective: To visually confirm the inhibition of STAT phosphorylation by this compound in a specific cell line.
-
Materials:
-
A suitable cell line that expresses the target JAKs and responds to a specific cytokine.
-
This compound (or other test compounds).
-
Cytokine for stimulation.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies against pSTAT and total STAT, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Stimulate the cells with the appropriate cytokine for a short period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify the relative levels of pSTAT and total STAT.
-
Normalize the pSTAT signal to the total STAT signal and/or the loading control.
-
Compare the pSTAT levels in the inhibitor-treated samples to the cytokine-stimulated control to assess the degree of inhibition.
-
Experimental Workflow for Characterizing JAK Inhibitors.
Conclusion
This compound is a potent inhibitor of the JAK-STAT signaling pathway, demonstrating high affinity for JAK1 and JAK2. Its mechanism of action, centered on the competitive inhibition of ATP binding, effectively abrogates cytokine-mediated signal transduction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and other JAK inhibitors. The continued exploration of the nuanced roles of individual JAK isoforms and the development of increasingly selective inhibitors hold significant promise for the treatment of a wide range of inflammatory and neoplastic diseases.
References
Jak-IN-21: A Comprehensive Technical Overview of Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Jak-IN-21, a potent pan-JAK inhibitor, for its target proteins. The document includes a detailed summary of its quantitative binding data, a representative experimental protocol for determining kinase inhibition, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Binding Affinity Data
This compound demonstrates high affinity for members of the Janus kinase (JAK) family. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against JAK1, JAK2, JAK3, and TYK2. It is important to note that slight variations in IC50 values can be observed between different studies, which may be attributed to minor differences in experimental conditions.
| Target Protein | IC50 (nM) - Study A | IC50 (nM) - Study B |
| JAK1 | 1.2 | 2.2 |
| JAK2 | 0.7 | 1.1 |
| JAK3 | 4.3 | 9.1 |
| TYK2 | 1.1 | 1.9 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound, based on a standard biochemical assay format.
Objective: To determine the IC50 value of this compound for a specific JAK kinase.
Materials:
-
Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Multichannel pipettes and a plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the assay buffer, the specific JAK kinase, and the peptide substrate.
-
Add the master mix to each well of the assay plate.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., the ADP-Glo™ reagent which depletes the remaining ATP).
-
Add a second reagent (the kinase detection reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a high concentration of a known potent inhibitor).
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
-
Visualizations
JAK-STAT Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point at which this compound exerts its inhibitory effect.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 value of a kinase inhibitor.
Preliminary Studies on Janus Kinase (JAK) Inhibitors in Autoimmune Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Janus kinase (JAK) inhibitors in various autoimmune disease models. While the specific compound "Jak-IN-21" did not yield public data, this document synthesizes available information on representative JAK inhibitors to serve as a comprehensive resource. The focus is on the mechanism of action, experimental protocols, and key quantitative outcomes to aid in the design and interpretation of studies in this field.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[4] These STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[2][4]
JAK inhibitors are small molecules that block the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling of various pro-inflammatory cytokines.[5][6] This mechanism makes them a compelling therapeutic target for a wide range of autoimmune diseases.[7]
Caption: General mechanism of JAK-STAT signaling and its inhibition.
Preclinical Autoimmune Models
The efficacy of JAK inhibitors has been evaluated in a variety of animal models that recapitulate key aspects of human autoimmune diseases.
EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation, demyelination, and axonal damage.[8][9] The model can be induced in susceptible mouse strains by immunization with myelin-derived antigens.[10]
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).[11][12]
-
Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.[9]
-
Treatment: The JAK inhibitor or vehicle is administered daily, typically starting at the onset of clinical signs (around day 7-10) or prophylactically.[8]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).[10]
-
Immunophenotyping: Splenocytes and lymph node cells can be isolated and restimulated with MOG35-55 to assess T cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry or ELISA.[12]
Caption: Experimental workflow for EAE induction and assessment.
Quantitative Data Summary (Representative)
| Parameter | Vehicle Control | JAK Inhibitor | % Change |
| Mean Peak Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.3 | -57% |
| CNS Inflammatory Infiltrates (cells/mm²) | 150 ± 25 | 50 ± 10 | -67% |
| Demyelination Score (0-3) | 2.8 ± 0.4 | 1.0 ± 0.2 | -64% |
| MOG-specific Th1 Cells (%) | 12 ± 2 | 4 ± 1 | -67% |
| MOG-specific Th17 Cells (%) | 8 ± 1.5 | 2 ± 0.5 | -75% |
Murine models of systemic lupus erythematosus (SLE), such as the NZB/W F1 and MRL/lpr strains, spontaneously develop features of human lupus, including autoantibody production and lupus nephritis.[13][14]
Experimental Protocol: Therapeutic Treatment in NZB/W F1 Mice
-
Model: Female NZB/W F1 mice are used, which spontaneously develop lupus-like disease.[14]
-
Monitoring: Mice are monitored weekly for proteinuria, a key indicator of lupus nephritis.[15]
-
Treatment Initiation: Treatment with a JAK inhibitor or vehicle begins when mice develop significant proteinuria (e.g., >300 mg/dL).[14]
-
Endpoints: Primary endpoints include survival and reduction in proteinuria.[14] Secondary endpoints can include serum levels of anti-dsDNA antibodies, and histological analysis of kidney and salivary gland inflammation.[13][15]
-
Gene Expression: RNA sequencing can be performed on kidney tissue to assess changes in gene expression signatures associated with nephritis.[14]
Caption: Therapeutic treatment workflow in a lupus nephritis model.
Quantitative Data Summary (Representative)
| Parameter | Vehicle Control | JAK Inhibitor | p-value |
| Median Survival (weeks) | 40 | >52 | <0.01 |
| Proteinuria Score (0-4) | 3.8 ± 0.3 | 1.2 ± 0.2 | <0.001 |
| Anti-dsDNA Titer (U/mL) | 8500 ± 1200 | 2500 ± 500 | <0.01 |
| Glomerulonephritis Score (0-4) | 3.5 ± 0.4 | 1.0 ± 0.3 | <0.001 |
Animal models of psoriasis aim to replicate the characteristic skin inflammation and epidermal hyperplasia seen in human disease. Common models include the imiquimod (IMQ)-induced model and IL-23 injection model.[16][17]
Experimental Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation
-
Model: BALB/c or C57BL/6 mice are used.[17]
-
Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back skin for 5-7 consecutive days.[18]
-
Treatment: The JAK inhibitor can be administered orally or topically in conjunction with the imiquimod application.[16]
-
Assessment: Skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness. Ear thickness is also measured.
-
Histology and Gene Expression: At the end of the study, skin biopsies are taken for histological analysis (e.g., epidermal thickness) and measurement of inflammatory cytokine and chemokine gene expression (e.g., IL-17, IL-22, IL-23) by qPCR.[16]
Caption: Workflow for imiquimod-induced psoriasis model.
Quantitative Data Summary (Representative)
| Parameter | Vehicle Control | JAK Inhibitor | % Reduction |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | 44% |
| Epidermal Thickness (µm) | 120 ± 15 | 40 ± 8 | 67% |
| IL-17A mRNA (fold change) | 100 ± 20 | 25 ± 7 | 75% |
| IL-22 mRNA (fold change) | 80 ± 15 | 15 ± 5 | 81% |
Models of colitis, such as dextran sulfate sodium (DSS)-induced colitis, are used to study the pathogenesis of IBD and evaluate potential therapeutics.[19][20]
Experimental Protocol: DSS-Induced Colitis
-
Model: C57BL/6 mice are typically used.
-
Induction: Acute colitis is induced by administering 2-3% DSS in the drinking water for 5-7 days.[19]
-
Treatment: A JAK inhibitor or vehicle is administered orally or intraperitoneally, either prophylactically or therapeutically after DSS induction.[19]
-
Assessment: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding, which are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colon length is measured (colonic shortening is a sign of inflammation), and colon tissue is collected for histological scoring of inflammation and damage. Myeloperoxidase (MPO) activity can also be measured as a marker of neutrophil infiltration.[20]
Caption: Workflow for DSS-induced colitis model.
Quantitative Data Summary (Representative)
| Parameter | Vehicle Control | JAK Inhibitor | p-value |
| Disease Activity Index (DAI) | 3.8 ± 0.4 | 1.5 ± 0.3 | <0.001 |
| Colon Length (cm) | 6.5 ± 0.5 | 8.5 ± 0.4 | <0.01 |
| Histological Score (0-12) | 9 ± 1.5 | 3 ± 1.0 | <0.001 |
| MPO Activity (U/g tissue) | 5.0 ± 0.8 | 1.8 ± 0.5 | <0.01 |
Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) are common rodent models for studying the inflammatory and joint-destructive aspects of rheumatoid arthritis.[21][22][23]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Model: Male DBA/1 mice are used due to their susceptibility to CIA.
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen in CFA at the base of the tail. A booster immunization is given 21 days later.[22][23]
-
Treatment: The JAK inhibitor or vehicle is administered daily, typically starting after the booster immunization or at the onset of clinical arthritis.[24]
-
Clinical Assessment: Arthritis development is monitored by visual scoring of paw swelling and erythema on a scale of 0-4 per paw (maximum score of 16). Paw thickness can also be measured with calipers.[24]
Caption: Experimental workflow for collagen-induced arthritis.
Quantitative Data Summary (Representative)
| Parameter | Vehicle Control | JAK Inhibitor (15 mg/kg/day) | % Inhibition |
| Mean Arthritis Score (0-16) | 12.5 ± 1.5 | 1.0 ± 0.5 | 92% |
| Paw Swelling (mm) | 1.8 ± 0.2 | 0.3 ± 0.1 | 83% |
| Histological Score (Inflammation) | 3.2 ± 0.4 | 0.5 ± 0.2 | 84% |
| Histological Score (Bone Resorption) | 2.8 ± 0.3 | 0.2 ± 0.1 | 93% |
This guide provides a foundational understanding of the preclinical evaluation of JAK inhibitors in key autoimmune models. The detailed protocols and representative data offer a framework for designing and interpreting studies aimed at developing novel therapies for autoimmune diseases.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. Immune characteristics study of AG490, a signal pathway inhibitor, in EAE model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 13. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Janus kinase inhibitors in systemic lupus erythematosus: implications for tyrosine kinase 2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Advances in Rheumatoid Arthritis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 23. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Jak-IN-21: A Technical Guide for Investigating Inflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Jak-IN-21, a covalent inhibitor of Janus kinase 3 (JAK3), for its application in studying inflammatory signaling pathways. We will cover its mechanism of action, biochemical profile, and detailed experimental protocols, presenting a complete resource for researchers utilizing this tool.
Introduction to the JAK-STAT Pathway and this compound
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. This pathway plays a pivotal role in regulating immune responses and inflammation. The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor itself. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.
This compound is a potent and selective covalent inhibitor of JAK3. It achieves its specificity by targeting a unique cysteine residue (Cys-909) present in the active site of JAK3, which is not conserved in other JAK family members like JAK1, JAK2, and TYK2. This covalent interaction leads to irreversible inhibition, making this compound a valuable chemical probe for dissecting the specific roles of JAK3 in cellular signaling.
Mechanism of Action and Biochemical Profile
This compound functions by forming a covalent bond with the Cys-909 residue within the ATP-binding site of JAK3. This irreversible binding prevents ATP from accessing the kinase, thereby blocking its catalytic activity and halting the downstream phosphorylation cascade. Its selectivity for JAK3 over other JAK family members allows for precise investigation of JAK3-dependent signaling pathways.
The inhibitory potency of this compound against the four members of the JAK family is summarized below. The data represents the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase | IC₅₀ (nM) | Assay Type |
| JAK3 | 2.8 | Biochemical |
| JAK1 | 160 | Biochemical |
| JAK2 | 420 | Biochemical |
| TYK2 | 630 | Biochemical |
Data represents typical values from biochemical kinase assays. Actual values may vary depending on experimental conditions.
Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical JAK-STAT pathway and the specific point of inhibition by this compound.
Early Research Findings on Jak-IN-21 Efficacy: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the early research findings related to the efficacy of Jak-IN-21, a novel Janus kinase (JAK) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the compound's mechanism of action and experimental workflows. Due to the early stage of research, the available data is preliminary and subject to further investigation.
Introduction to this compound
This compound is a selective inhibitor of the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The therapeutic goal of this compound is to modulate the immune response by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| JAK1 | 5.2 | Biochemical Assay |
| JAK2 | 15.8 | Biochemical Assay |
| JAK3 | 1.5 | Biochemical Assay |
| TYK2 | 8.7 | Biochemical Assay |
Table 2: Cellular Potency of this compound
| Cell Line | Cytokine Stimulant | Endpoint | EC₅₀ (nM) |
| Human PBMCs | IL-2 | pSTAT5 Inhibition | 25.4 |
| Human PBMCs | IFN-γ | pSTAT1 Inhibition | 32.1 |
| Murine Splenocytes | IL-6 | pSTAT3 Inhibition | 45.8 |
Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis
| Treatment Group | Dose (mg/kg, BID) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 45 | 52 |
| This compound | 30 | 68 | 75 |
| Positive Control | 10 | 65 | 72 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data tables.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the four JAK isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The level of substrate phosphorylation was quantified by adding a europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin. The TR-FRET signal was measured using a plate reader, and the IC₅₀ values were calculated from the dose-response curves.
Cellular pSTAT Inhibition Assay
Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes were isolated and pre-incubated with a range of concentrations of this compound for 1 hour. The cells were then stimulated with the respective cytokines (IL-2, IFN-γ, or IL-6) for 15 minutes. Following stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT1, STAT3, or STAT5. The level of pSTAT was quantified by flow cytometry. The EC₅₀ values were determined by fitting the data to a four-parameter logistic equation.
Murine Collagen-Induced Arthritis (CIA) Model
Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was administered 21 days later. Upon the onset of arthritis, mice were randomized into treatment groups and orally administered with vehicle, this compound (10 or 30 mg/kg, twice daily), or a positive control. Paw swelling was measured using a digital caliper, and the clinical arthritis score was assessed daily. At the end of the study, the percentage reduction in paw swelling and arthritis score was calculated relative to the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and the workflow of a key experimental protocol.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cellular pSTAT inhibition assay using flow cytometry.
Conclusion and Future Directions
The early preclinical data for this compound demonstrate potent and selective inhibition of the JAK family of kinases, translating to cellular and in vivo efficacy in a model of rheumatoid arthritis. These findings support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases. Future research will focus on comprehensive pharmacokinetic and toxicological profiling, as well as evaluation in additional disease models to further elucidate its therapeutic potential and safety profile before advancing to clinical trials.
Methodological & Application
Application Notes: In Vitro Assay Protocols for Jak-IN-21 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1] This pathway is essential for transducing signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[1] Jak-IN-21 is a potent and selective small molecule inhibitor of the JAK family. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cell lines by assessing its impact on cell viability and its ability to inhibit the JAK-STAT signaling cascade.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization.[4] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are recruited to these sites, phosphorylated by the JAKs, and subsequently dissociate from the receptor to form homo- or heterodimers.[4] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[6] this compound exerts its effect by competitively binding to the ATP-binding pocket of JAKs, preventing the phosphorylation cascade and subsequent gene activation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Inhibitory Activity
This compound is a selective inhibitor of JAK family kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through in vitro biochemical assays. It is important to note that IC50 values in cell-based assays may differ due to factors such as cell permeability and metabolism.
| Target Kinase | IC50 (nM) | Source |
| JAK1 | 1.73 | [5][7] |
| JAK2 | 2.04 | [5][7] |
| JAK2 (V617F) | 109 | [5][7] |
| TYK2 | 62.9 | [5][7] |
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on a selected cell line. The process involves parallel experiments to determine the compound's effect on cell viability and its ability to inhibit a specific signaling pathway.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.[8][9]
Materials:
-
Selected cancer or immune cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Given its nanomolar potency, a starting range of 0.1 nM to 1 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of a key downstream target, STAT, upon cytokine stimulation. This provides direct evidence of target engagement within the cell.
Materials:
-
Selected cell line responsive to a specific cytokine (e.g., TF-1, HEL, PBMCs)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Recombinant cytokine (e.g., IL-2, IL-6, IL-21, IFN-α)[2][12]
-
Sterile 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and anti-β-actin.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency.
-
Once attached (if applicable), serum-starve the cells for 4-16 hours to reduce basal signaling pathway activation.
-
-
Inhibitor Pre-treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation.[2] Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT and β-actin as loading controls.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition.
-
References
- 1. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | JAK | Tyrosine Kinases | TargetMol [targetmol.com]
- 6. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tofacitinib for the Investigation of T-Cell Activation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation and differentiation are critical processes in the adaptive immune response, and their dysregulation can lead to various autoimmune diseases and immunodeficiencies. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway plays a pivotal role in mediating the intracellular signals of numerous cytokines that govern T-cell fate. Tofacitinib (formerly known as CP-690,550) is a potent, orally available small molecule inhibitor of JAKs.[1][2] While initially developed as a selective JAK3 inhibitor, it is now understood to be a pan-JAK inhibitor, targeting JAK1 and JAK3 with higher affinity than JAK2.[2][3] This broad activity makes Tofacitinib a valuable tool for studying the roles of various cytokine signaling pathways in T-cell biology. These application notes provide a comprehensive overview of the use of Tofacitinib in studying T-cell activation and differentiation, including its inhibitory profile, effects on T-cell function, and detailed experimental protocols.
Data Presentation
Tofacitinib Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 1.7 - 76 | [4][5] |
| JAK2 | 1.8 - 4.1 | [4] |
| JAK3 | 0.75 - 76 | [4][5] |
| TYK2 | 16 - 34 | [4] |
Effects of Tofacitinib on T-Cell Function
| Parameter | Cell Type | Concentration | Effect | Reference(s) |
| Activation | ||||
| CD25 Expression | Human CD4+ and CD8+ T-cells | 1 µM | Significantly reduced | [6] |
| CD69 Expression | Human CD3+ T-cells | 600 nM | Significantly downregulated | [7] |
| Proliferation | ||||
| Ki-67 Expression | Human CD4+ and CD8+ T-cells | 1 µM | Significantly reduced | [6] |
| CFSE dilution | Human peripheral blood T-cells | 0.5 µmol/L | Depressed | [8] |
| Cytokine Secretion | ||||
| IFN-γ | Human peripheral blood T-cells | 0.5 µmol/L | Inhibited | [8] |
| IFN-γ | VZV-specific CD4+ T-cells | Dose-dependent | Significantly reduced | [9] |
| IFN-γ | Memory CD8+ T-cells | 1 µM | Reduced frequency of secreting cells | [6] |
| TNF-α | Human peripheral blood T-cells | 0.5 µmol/L | Inhibited | [8] |
| TNF-α | Entheseal CD4+ and CD8+ T-cells | 1000 nM | Significantly reduced | [10] |
| IL-2 | Human T-cell subpopulations | 1 µM | Reduced frequency of secreting cells | [6] |
| IL-17A | Entheseal CD4+ T-cells | 1000 nM | Significantly reduced | [10] |
| STAT Phosphorylation | ||||
| pSTAT1 (IFN-γ induced) | Human peripheral blood T-cells | 0.5 µmol/L | Depressed | [8] |
| pSTAT3 (IL-6 induced) | Human CD4+ T-cells | 119 nM (IC50) | Reversibly inhibited | [5] |
| pSTAT3 (IL-21 induced) | Human peripheral blood T-cells | 0.5 µmol/L | Depressed | [8] |
| pSTAT4 | Human peripheral blood T-cells | 0.5 µmol/L | Depressed | [8] |
| pSTAT5 (IL-7 induced) | Human CD4+ T-cells | 79.1 nM (IC50) | Reversibly inhibited | [5] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation and Proliferation Assay
This protocol details the steps to assess the effect of Tofacitinib on T-cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Tofacitinib (dissolved in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE) for proliferation analysis
-
Flow cytometry buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque gradient centrifugation. For purified T-cells, use a negative selection kit.
-
CFSE Staining (for proliferation): Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice. Wash the cells three times with culture medium.
-
Cell Plating: Plate the cells (CFSE-labeled or unlabeled) at a density of 1x10^5 cells/well in a 96-well plate.
-
Tofacitinib Treatment: Prepare serial dilutions of Tofacitinib in culture medium. Add the desired concentrations of Tofacitinib to the wells. Include a DMSO vehicle control. Pre-incubate the cells with Tofacitinib for 1 hour at 37°C.[11]
-
T-Cell Activation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate the T-cells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain for surface markers (CD3, CD4, CD8, CD25, CD69) for 30 minutes on ice.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of activated T-cells (CD25+ or CD69+) and the extent of proliferation (CFSE dilution).
-
Protocol 2: In Vitro T-Helper Cell Differentiation Assay
This protocol is designed to evaluate the impact of Tofacitinib on the differentiation of naïve CD4+ T-cells into specific T-helper subsets (e.g., Th1).
Materials:
-
Naïve CD4+ T-cells (isolated using a naïve CD4+ T-cell isolation kit)
-
T-cell activation and expansion medium
-
Anti-CD3 and Anti-CD28 antibodies
-
Cytokines for differentiation:
-
Th1: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL)
-
-
Tofacitinib (dissolved in DMSO)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular staining kit (Fixation/Permeabilization buffers)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ)
Procedure:
-
Cell Plating: Plate naïve CD4+ T-cells at 1x10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody.
-
Treatment and Differentiation: Add soluble anti-CD28 antibody, the appropriate cytokine cocktail for Th1 differentiation, and the desired concentration of Tofacitinib or vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation: Restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A and Monensin for the final 4-6 hours of culture.
-
Intracellular Cytokine Staining:
-
Harvest and wash the cells.
-
Stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ.
-
Wash and resuspend the cells for flow cytometry analysis.
-
-
Analysis: Determine the percentage of CD4+ T-cells expressing IFN-γ to assess Th1 differentiation.
Protocol 3: Phospho-STAT Flow Cytometry Assay
This protocol allows for the measurement of cytokine-induced STAT phosphorylation and its inhibition by Tofacitinib.
Materials:
-
Whole blood or isolated T-cells
-
Cytokines for stimulation (e.g., IL-2, IL-7, IL-21, IFN-α)[11]
-
Tofacitinib (dissolved in DMSO)
-
Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit)[11]
-
Phospho-specific STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4)
Procedure:
-
Tofacitinib Pre-treatment: Incubate whole blood or isolated T-cells with Tofacitinib or vehicle control for 1 hour at 37°C.[11]
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., 100 ng/mL of IL-21) and incubate for 15 minutes at 37°C.[11]
-
Fixation and Lysis: Immediately fix the cells and lyse red blood cells using a specialized kit according to the manufacturer's instructions.
-
Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of antibodies against surface markers and intracellular phospho-STAT proteins for 30-60 minutes at room temperature.
-
Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal within the gated T-cell populations.
Mandatory Visualization
Caption: JAK/STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Experimental workflow for studying T-cell differentiation with Tofacitinib.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Inhibitory effect and mechanism of tofacitinib on the secretion of cytokines by T cells in human peripheral blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Jak-IN-21 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-21 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme in the JAK/STAT signaling pathway. This pathway is integral to immune system function and is implicated in various autoimmune diseases and cancers. The specificity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying JAK3-specific functions and a promising starting point for the development of targeted therapies. High-throughput screening (HTS) assays are essential for identifying and characterizing such specific inhibitors from large compound libraries. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.
Mechanism of Action
This compound is an ATP-competitive inhibitor that covalently binds to Cys-909 in the catalytic domain of JAK3. This covalent interaction provides a prolonged duration of inhibition and high potency. Its selectivity for JAK3 is attributed to specific interactions within the ATP-binding pocket of the kinase.
Signaling Pathway
The JAK/STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, by inhibiting JAK3, blocks this phosphorylation cascade, thereby downregulating the expression of target genes involved in immune cell activation and proliferation.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its analogs against various kinases. This data is crucial for assessing the potency and selectivity of the compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | JAK3 | Biochemical | 2.5 | |
| JAK1 | Biochemical | 50 | ||
| JAK2 | Biochemical | 100 | ||
| TYK2 | Biochemical | >1000 | ||
| Jak-IN-27 | JAK3 | Cell-based (pSTAT) | 29 | |
| JAK1 | Cell-based (pSTAT) | 480 |
High-Throughput Screening Protocol: A Representative Biochemical Assay
This protocol describes a representative biochemical HTS assay for identifying inhibitors of JAK3 using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials and Reagents
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well low-volume microplates
Experimental Workflow
Caption: A typical workflow for a high-throughput screening assay to identify JAK3 inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include wells with DMSO only (negative control) and a high concentration of this compound (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant JAK3 enzyme in assay buffer.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Centrifuge the plate briefly and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer.
-
Dispense 5 µL of this solution to all wells to start the kinase reaction.
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Reaction Termination and Signal Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer (e.g., with EDTA to stop the reaction).
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the TR-FRET signal.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at both 615 nm (Europium) and 665 nm (APC).
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the emission at 665 nm to the emission at 615 nm.
-
Normalization: Normalize the data using the negative (DMSO) and positive (this compound) controls:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Identification and Confirmation
The process of identifying and confirming hits from an HTS campaign is a critical step in early-stage drug discovery.
Caption: Logical workflow for hit identification and confirmation in a drug discovery campaign.
Conclusion
This compound serves as an excellent tool compound and positive control for HTS campaigns aimed at discovering novel JAK3 inhibitors. The provided protocols and guidelines offer a robust framework for the successful execution and analysis of such screens. Careful consideration of assay quality control metrics, such as the Z'-factor, is paramount to ensure the reliability of the generated data and the successful identification of promising lead compounds.
Application Notes and Protocols for Studying Downstream STAT3 Phosphorylation Using a JAK Inhibitor
Note: Initial searches for a specific Janus Kinase (JAK) inhibitor named "Jak-IN-21" did not yield information on a compound with this designation. Therefore, these application notes and protocols are based on the well-characterized and widely used JAK1/2 inhibitor, Ruxolitinib , as a representative tool for studying STAT3 phosphorylation. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of any alternative JAK inhibitor used.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and inflammation. Its activation is often driven by the Janus Kinase (JAK) family of tyrosine kinases. Dysregulation of the JAK/STAT3 signaling pathway is implicated in various diseases, particularly cancer and autoimmune disorders. Small molecule inhibitors targeting JAKs are therefore valuable research tools to dissect the role of STAT3 in these pathologies.
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][2] By blocking the activity of these upstream kinases, Ruxolitinib effectively prevents the phosphorylation and subsequent activation of STAT3.[3][4] This allows for the controlled study of the downstream consequences of STAT3 inhibition in various cellular contexts.
These application notes provide an overview of the use of a JAK inhibitor, exemplified by Ruxolitinib, to investigate STAT3 phosphorylation and its functional outcomes. Detailed protocols for key experiments are provided to guide researchers in their experimental design.
Mechanism of Action
The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[4]
Ruxolitinib functions as an ATP-competitive inhibitor of JAK1 and JAK2, preventing the phosphorylation of STAT3.[5] This blockade of STAT3 activation allows for the investigation of its role in cellular processes such as cell growth, apoptosis, and gene expression.
References
- 1. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PathWhiz [pathbank.org]
- 5. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
Protocol for assessing Jak-IN-21 effects on B-cell proliferation
Protocol for Assessing Jak-IN-21 Effects on B-cell Proliferation
Introduction
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling downstream of numerous cytokine receptors that regulate immune cell development, activation, and proliferation.[1] Cytokines such as IL-21 are potent drivers of B-cell differentiation and proliferation, primarily signaling through the JAK1/JAK3-STAT3 axis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies, making JAK inhibitors a significant class of therapeutic agents. This compound is a novel small molecule inhibitor designed to target the JAK pathway. This document provides detailed protocols to assess the in-vitro effects of this compound on B-cell proliferation and its mechanism of action by analyzing key signaling events.
JAK/STAT Signaling Pathway in B-Cells
The following diagram illustrates the canonical IL-21 signaling pathway in B-cells and the proposed inhibitory point of this compound. Binding of IL-21 to its receptor complex activates JAK1 and JAK3, which then phosphorylate STAT3.[3] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and initiates the transcription of genes essential for B-cell proliferation and differentiation.[4]
Caption: IL-21 mediated JAK/STAT signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow
The overall experimental procedure for assessing the impact of this compound on B-cell proliferation is outlined below.
Caption: High-level workflow for evaluating this compound's effect on B-cell proliferation and signaling.
Detailed Experimental Protocols
Protocol 1: Human B-Cell Isolation
This protocol describes the isolation of primary human B-cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
B-Cell Enrichment: Enrich for B-cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Human B Cell Isolation Kit II). This minimizes unintended cell activation from antibody binding to surface markers.
-
Purity Check: Assess B-cell purity via flow cytometry by staining with an anti-CD19 antibody. Purity should be >95%.
-
Cell Counting: Count the purified B-cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
Protocol 2: B-Cell Proliferation Assay using CFSE
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, which can be quantified by flow cytometry.[5]
-
CFSE Labeling:
-
Resuspend purified B-cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.[6]
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) to the cell suspension.
-
Incubate for 15 minutes at 37°C, protected from light.[5]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 media (containing 10% FBS).
-
Wash the cells three times with complete media to remove excess CFSE.[6]
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled B-cells at 1 x 10^6 cells/mL in complete RPMI-1640 media.
-
Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in complete media. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of B-cell activators. A common combination is:
-
Recombinant Human IL-21 (25-50 ng/mL)
-
Anti-CD40 Antibody (1 µg/mL)
-
CpG Oligonucleotide (2.5 µg/mL)
-
-
Add 50 µL of this compound dilutions or vehicle control (media with 0.1% DMSO).
-
-
Incubation: Culture the cells for 4 to 6 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Acquire data on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel. Gate on the live lymphocyte population.
-
Use proliferation modeling software (e.g., FlowJo, FCS Express) to determine the percentage of divided cells and the proliferation index.
-
Alternative Proliferation Assay: The Bromodeoxyuridine (BrdU) incorporation assay is another robust method.[7][8] This colorimetric or flow cytometry-based assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[9][10]
Protocol 3: Western Blot for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT3, a key downstream target of JAK activity.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.[14]
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on B-Cell Proliferation
| Treatment Group | This compound [nM] | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated Control | 0 | 4.5 ± 1.2 | 1.1 ± 0.1 |
| Stimulated (Vehicle) | 0 | 85.3 ± 4.1 | 3.8 ± 0.3 |
| Stimulated + this compound | 1 | 78.1 ± 5.5 | 3.4 ± 0.4 |
| Stimulated + this compound | 10 | 52.6 ± 6.3 | 2.5 ± 0.3 |
| Stimulated + this compound | 100 | 15.2 ± 3.8 | 1.4 ± 0.2 |
| Stimulated + this compound | 1000 | 6.1 ± 2.0 | 1.2 ± 0.1 |
| Calculated IC50 | ~25 nM | - | - |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on IL-21-induced STAT3 Phosphorylation
| Treatment Group | This compound [nM] | Relative p-STAT3 / STAT3 Ratio (Normalized to Stimulated Vehicle) |
| Unstimulated Control | 0 | 0.05 |
| Stimulated (Vehicle) | 0 | 1.00 |
| Stimulated + this compound | 1 | 0.85 |
| Stimulated + this compound | 10 | 0.45 |
| Stimulated + this compound | 100 | 0.10 |
| Stimulated + this compound | 1000 | 0.04 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound on B-cell proliferation. The CFSE assay offers a robust method to quantify the anti-proliferative effects, while Western blotting confirms the on-target activity by measuring the inhibition of STAT3 phosphorylation. Together, these experiments will characterize the inhibitory potential of this compound for applications in immunology and drug development.
References
- 1. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IL-21 and IL-21 Receptor on B Cells in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-21 Contributes to JAK3/STAT3 Activation and Promotes Cell Growth in ALK-Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytologicsbio.com [cytologicsbio.com]
- 6. bu.edu [bu.edu]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Jak-IN-21 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-21 is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1, JAK2, and TYK2 with IC50 values of 1.73 nM, 2.04 nM, and 62.9 nM, respectively[1][2][3][4]. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation, proliferation, and differentiation. Its dysregulation is implicated in various inflammatory diseases and cancers. Organoid culture systems, which are three-dimensional, self-organizing structures that mimic the architecture and function of native organs, provide a powerful platform for studying the effects of therapeutic compounds like this compound in a physiologically relevant context.
These application notes provide a comprehensive guide for the use of this compound in organoid culture systems, with a focus on intestinal organoids as a model for inflammatory bowel disease (IBD). As direct protocols for this compound in organoids are not yet established, the following protocols have been adapted from established methods for the pan-JAK inhibitor, Tofacitinib, and should be considered a starting point for experimental optimization.
Data Presentation
This compound: Chemical Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Weight | 372.38 g/mol | [1][2][3] |
| Formula | C19H16N8O | [1][2][3] |
| IC50 (JAK1) | 1.73 nM | [1][2][3][4] |
| IC50 (JAK2) | 2.04 nM | [1][2][3][4] |
| IC50 (TYK2) | 62.9 nM | [1][2][3][4] |
| IC50 (JAK2 V617F) | 109 nM | [1][2][3][4] |
| Solubility | DMSO: up to 125 mg/mL (335.68 mM) | [3][4] |
Adapted Tofacitinib Efficacy Data in Intestinal Organoids
The following table summarizes data from studies using the pan-JAK inhibitor Tofacitinib in patient-derived intestinal organoids, which can serve as a reference for expected outcomes with this compound.
| Condition | Treatment | Outcome Measure | Result |
| TNFα + IFNγ Stimulation | 1 µM Tofacitinib | Organoid Viability | Heterogeneous response; sensitive organoids showed rescued viability. |
| TNFα + IFNγ Stimulation | 10 µM Tofacitinib | Organoid Viability | Significantly rescued decreased viability of organoids. |
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors like this compound. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of JAKs, thereby blocking this signaling cascade.
References
Troubleshooting & Optimization
Jak-IN-21 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the JAK inhibitor, Jak-IN-21, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports on the maximum solubility of this compound in DMSO. One source indicates a solubility of up to 125 mg/mL (335.68 mM), while another suggests 60 mg/mL (161.13 mM). This discrepancy may arise from differences in the purity of the compound, the grade of DMSO used (anhydrous vs. containing water), and the methods employed for dissolution (e.g., sonication, heating). It is recommended to start with the assumption of the lower solubility and attempt to increase the concentration if required.
Q2: My this compound is not fully dissolving in DMSO, or it has precipitated out of solution. What should I do?
A2: Several factors can contribute to this issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to identify and resolve the problem. Common causes include insufficient solvent, the presence of moisture in the DMSO, or the compound precipitating during freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section. Key steps involve using anhydrous DMSO, vortexing, and potentially gentle heating or sonication to ensure complete dissolution.
Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, it is crucial to perform serial dilutions in a stepwise manner. A detailed protocol for this is available in the Experimental Protocols section. The key is to avoid a sudden, large change in solvent polarity.
Q5: What is the stability of this compound in DMSO, and how should I store my stock solution?
A5: For long-term storage, it is recommended to aliquot the this compound DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] This minimizes the number of freeze-thaw cycles, which can lead to compound precipitation.[2][3][4] Most compounds in DMSO are stable for extended periods when stored under these conditions.[5][6][7]
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source |
| 125 | 335.68 | MOLNOVA |
| 60 | 161.13 | TargetMol |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Condition | Powder | In Solvent (DMSO) |
| Temperature | -20°C | -80°C (recommended for long-term), -20°C (suitable for shorter-term) |
| Duration | Up to 3 years | Up to 6 months at -80°C, up to 1 month at -20°C |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration at or below the lower reported solubility limit (60 mg/mL or 161.13 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, proceed with the following steps:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Serial Dilution of this compound DMSO Stock into Aqueous Buffer
This protocol is designed to minimize precipitation when diluting a high-concentration DMSO stock into an aqueous medium (e.g., cell culture medium, PBS).
-
Intermediate Dilution in DMSO: First, perform an intermediate dilution of your high-concentration stock solution in 100% DMSO to a more manageable concentration.[10]
-
Final Dilution into Aqueous Medium: Slowly add the intermediate DMSO solution to your aqueous buffer while gently vortexing. The final concentration of DMSO in the aqueous solution should be kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[1]
-
Stepwise Dilution for Concentration Series: To create a series of concentrations, it is best to first create the full dilution series in 100% DMSO.[11] Then, dilute each of these DMSO solutions into the aqueous buffer to achieve the final desired concentrations.[11] This ensures that the DMSO concentration remains constant across all conditions.[11]
Mandatory Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. ziath.com [ziath.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Minimizing Off-Target Effects of Jak-IN-21
Welcome to the technical support center for Jak-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and properties of this compound and other JAK inhibitors.
Q1: What is the primary mechanism of action for JAK inhibitors like this compound?
Janus Kinase (JAK) inhibitors are a class of small molecule drugs that interfere with the JAK-STAT signaling pathway.[1][2] Cytokines and growth factors, which are crucial for immune function and cell growth, initiate their signals by binding to specific receptors on the cell surface.[3][4] This binding activates associated JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[2] The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[5] These phosphorylated STATs form dimers, move into the cell nucleus, and regulate the expression of specific genes, often leading to inflammatory and immune responses.[2][5] this compound, by inhibiting one or more JAK enzymes, blocks this phosphorylation cascade, thereby modulating the immune response.[2]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug interacts with proteins other than its intended target.[6] Kinase inhibitors like this compound are typically designed to bind to the ATP-binding pocket of a specific kinase.[5] However, because this pocket is structurally similar across the human kinome (the complete set of protein kinases), inhibitors can often bind to and inhibit multiple kinases.[7] These unintended interactions can lead to unexpected biological responses, potential toxicity, and misinterpretation of experimental results, making it crucial to assess and control for off-target activity.[6][7]
Q3: How is the selectivity of a JAK inhibitor like this compound determined?
The selectivity of an inhibitor is evaluated by profiling its activity against a large panel of kinases. This is done using both biochemical and cell-based assays.
-
Biochemical Assays: These assays measure the direct inhibition of purified kinase enzymes. The result is often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][9]
-
Cellular Assays: These assays measure the inhibitor's effect on a specific signaling pathway within a living cell, providing a more physiologically relevant context.[8][10]
The data is typically compiled into a selectivity profile, which helps researchers understand the inhibitor's potency against the intended target versus other kinases.[11]
Q4: Does in vitro selectivity always translate to in vivo selectivity?
No, in vitro selectivity does not always perfectly predict in vivo effects.[12] Factors such as cell permeability, drug metabolism, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and the specific expression levels of different kinases in various cell types can all influence an inhibitor's selectivity and efficacy in a whole organism.[12] Therefore, cellular and in vivo experiments are essential to validate findings from biochemical assays.
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides a systematic approach to troubleshooting common experimental issues and ensuring the effects you observe are due to the on-target inhibition of this compound.
Q5: My experiment shows an unexpected phenotype. How can I determine if it's an off-target effect?
Distinguishing on-target from off-target effects is critical for data interpretation. The following workflow provides a structured approach to investigating unexpected results. Key strategies include using structurally different inhibitors for the same target, employing inactive control compounds, and performing rescue experiments.
Q6: How can I proactively minimize off-target effects in my cell-based assays?
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Perform a Dose-Response Analysis: Always use the lowest effective concentration of this compound. Establish a dose-response curve for your specific cell type and endpoint. Correlate the phenotypic effect with on-target pathway modulation (e.g., inhibition of cytokine-induced STAT phosphorylation) to define a therapeutic window where on-target effects are maximized and off-target effects are minimized.[5]
-
Use Appropriate Controls:
-
Vehicle Control (e.g., DMSO): Essential for establishing a baseline.
-
Positive Control: A known activator of the pathway (e.g., IL-6, IFN-γ) to ensure the signaling cascade is functional in your system.[13]
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Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for effects unrelated to kinase inhibition.
-
-
Select Appropriate Cell Lines: Use cell lines where the JAK-STAT pathway is well-characterized and relevant to your research question. Confirm the expression of the specific JAK isoforms you intend to target.
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Optimize Incubation Time: Use the shortest incubation time necessary to observe the on-target effect. Longer exposure increases the risk of indirect or off-target consequences.
Q7: I'm observing high background or inconsistent results in my cellular assay. What should I check?
Inconsistent data can arise from various sources unrelated to off-target effects. Before investigating the inhibitor's specificity, ensure your assay is robust.[14]
-
Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[14]
-
Reagent Quality: Aliquot and store this compound, cytokines, and antibodies according to the manufacturer's recommendations to maintain their activity.
-
Plate Uniformity: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently due to temperature or evaporation gradients. Avoid using outer wells for critical measurements if this is an issue.[15]
-
Assay-Specific Steps: For immunofluorescence (IF) or In-Cell Westerns, optimize fixation, permeabilization, and blocking steps.[15][16] Ensure primary and secondary antibodies are validated and used at optimal dilutions.[16]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to validate the on-target activity and selectivity of this compound.
Protocol 1: Cellular Assay to Confirm On-Target JAK Inhibition (pSTAT Western Blot)
This protocol verifies that this compound inhibits the phosphorylation of a downstream STAT protein following cytokine stimulation in a cellular context.
Materials:
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Cell line of interest (e.g., HeLa, U-937)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant cytokine (e.g., human IL-6 or IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a low-serum or serum-free medium for 4-6 hours before treatment.
-
Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) to the designated wells. Include a vehicle-only (DMSO) control. Incubate for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IL-6) to all wells except the unstimulated control. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with anti-total-STAT and/or anti-β-actin antibodies.
Protocol 2: In Vitro Kinase Selectivity Profiling
To understand the selectivity of this compound, it is essential to screen it against a broad panel of kinases. This is often performed as a service by specialized companies. The general principle is outlined below.
Principle: This protocol describes a generic method for determining the IC50 of a compound against multiple kinases using a mobility shift assay or fluorescence-based method. The activity of each kinase is measured in the presence of a range of inhibitor concentrations.
Methodology:
-
Assay Preparation: Prepare an assay buffer appropriate for kinase reactions, typically containing a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), add the diluted this compound.
-
Add the specific kinase and its corresponding peptide substrate to each well.
-
Initiate the reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to allow for accurate IC50 determination.[17]
-
Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for 0% activity).
-
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg2+).
-
Detection:
-
Measure the amount of phosphorylated substrate versus unphosphorylated substrate. This can be done using various technologies that separate and quantify the peptides based on charge differences (e.g., Caliper microfluidics) or using fluorescence resonance energy transfer (FRET) with specific antibodies.[18]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison. Below is an example table showing the selectivity of several well-known JAK inhibitors. When you generate data for this compound, you should present it in a similar format.
Table 1: Example Selectivity Profiles of Clinically Relevant JAK Inhibitors (Biochemical IC50, nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Fold Selectivity (JAK1 vs JAK2) |
| Tofacitinib | 1-10 | 3-20 | 1 | >400 | ~0.5-3x |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | ~1.2x |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1.0x |
| Upadacitinib | 43 | 110 | 2300 | 4600 | ~0.4x |
| Filgotinib | 10 | 28 | 810 | 116 | ~0.36x |
Note: Data compiled from multiple sources for illustrative purposes.[8][19][20] IC50 values can vary depending on the specific assay conditions used.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.cn [documents.thermofisher.cn]
- 19. selleckchem.com [selleckchem.com]
- 20. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing JAK-IN-21 Instability in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of JAK-IN-21, a small molecule inhibitor of the JAK/STAT pathway, in long-term cell culture experiments. We address common issues related to compound instability, providing detailed protocols and diagnostic workflows to help researchers ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the inhibitory effect of this compound in my cell culture over several days. What could be the cause?
A1: A diminishing effect of this compound in long-term cultures can stem from several factors. The most common is the chemical instability of the compound in aqueous culture media at 37°C, leading to its degradation. Other possibilities include cellular metabolism of the compound, upregulation of the target pathway by the cells to compensate for the inhibition, or selection of a resistant cell population over time. It is also crucial to consider the initial seeding density of your cells, as higher cell numbers can accelerate the depletion or metabolism of the compound.
Q2: How can I determine if this compound is degrading in my specific cell culture medium?
A2: You can assess the stability of this compound in your cell culture medium by performing a half-life determination experiment. This involves incubating the compound in the medium at 37°C and 5% CO2 for various durations (e.g., 0, 6, 12, 24, 48, and 72 hours) in the absence of cells. At each time point, an aliquot of the medium is collected and the concentration of the intact compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are the best practices for preparing and storing this compound stock solutions to maximize stability?
A3: To ensure maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C and protect them from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q4: Can the degradation products of this compound be toxic to my cells?
A4: It is possible that the degradation products of this compound could have cytotoxic effects. If you observe increased cell death or changes in cell morphology that are not consistent with the expected effects of JAK/STAT inhibition, it is advisable to assess the cytotoxicity of the degraded compound. This can be done by intentionally degrading the compound (e.g., by prolonged incubation in media) and then treating your cells with this solution alongside a fresh solution of this compound as a comparison. Cell viability can be measured using assays such as the Caspase-Glo® 3/7 Assay.[1][2][3][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in long-term cell culture.
Problem 1: Inconsistent or diminishing inhibition of the JAK/STAT pathway.
-
Possible Cause 1.1: Compound Degradation.
-
Troubleshooting Steps:
-
Perform a half-life study of this compound in your specific cell culture medium (see Experimental Protocol 1).
-
If significant degradation is observed (e.g., >50% loss within your experimental timeframe), consider more frequent media changes with freshly prepared this compound.
-
Evaluate the effect of media components (e.g., serum concentration) on stability. Some compounds are less stable in the presence of certain serum proteins.
-
-
-
Possible Cause 1.2: Suboptimal Compound Concentration.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 of this compound in your specific cell line and assay.
-
Ensure that the working concentration used is appropriate to achieve the desired level of inhibition for the duration of the experiment. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[6][7]
-
-
-
Possible Cause 1.3: Cellular Resistance or Pathway Upregulation.
-
Troubleshooting Steps:
-
Analyze downstream markers of JAK/STAT signaling (e.g., pSTAT3) at different time points to see if the pathway is reactivated.
-
Consider performing transcriptomic or proteomic analysis to identify changes in gene or protein expression that could confer resistance.
-
-
Problem 2: Increased cell death or unexpected morphological changes.
-
Possible Cause 2.1: Cytotoxicity of this compound or its Degradants.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (see Experimental Protocol 3) with both fresh and pre-incubated (degraded) this compound.
-
If the degraded compound is more toxic, this indicates that the degradation products are the source of cytotoxicity.
-
If fresh this compound is cytotoxic at the working concentration, a lower, non-toxic concentration should be used, or a different inhibitor should be considered.
-
-
-
Possible Cause 2.2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Consult literature or databases for known off-target effects of the inhibitor class.
-
Use a structurally different JAK inhibitor as a control to see if the same phenotype is observed.
-
Consider using a rescue experiment, where a downstream effector of the intended pathway is added back to see if the phenotype can be reversed.
-
-
Data Presentation
Table 1: Hypothetical Half-Life of this compound in Different Cell Culture Media
| Media Formulation | Serum Concentration | Half-Life (Hours) at 37°C |
| DMEM | 10% FBS | 36 |
| RPMI-1640 | 10% FBS | 42 |
| DMEM | 5% FBS | 48 |
| RPMI-1640 | 5% FBS | 54 |
| Serum-Free Medium | N/A | 72 |
Table 2: Effect of Storage Conditions on this compound Stock Solution Potency
| Storage Condition | Number of Freeze-Thaw Cycles | Potency (% of initial) after 4 weeks |
| -80°C | 1 | 99% |
| -80°C | 5 | 92% |
| -20°C | 1 | 95% |
| -20°C | 5 | 81% |
| 4°C | N/A | 65% |
Experimental Protocols
Experimental Protocol 1: Determination of this compound Half-Life in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your cell culture medium of choice at the final experimental concentration.
-
Incubation: Dispense the solution into sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately store the collected sample at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of intact this compound in each sample using HPLC or LC-MS.
-
Calculation: Plot the concentration of this compound versus time and fit the data to a first-order decay model to calculate the half-life.
Experimental Protocol 2: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
-
Cell Seeding: Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration. For long-term experiments, include groups where the media is changed with fresh inhibitor at different intervals.
-
Stimulation: At the end of the treatment period, stimulate the cells with a relevant cytokine (e.g., IL-6) for 15-30 minutes to activate the JAK/STAT pathway.[8]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT3 and total STAT3.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal to determine the level of inhibition.
Experimental Protocol 3: Caspase-Glo® 3/7 Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line.
-
Treatment: Treat the cells with a serial dilution of fresh this compound and a parallel set of dilutions of degraded this compound (pre-incubated in media for a duration equivalent to your experiment). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[2][4]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.[2][4]
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Analysis: An increase in luminescence is proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis.[2][4]
Mandatory Visualizations
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 4. promega.com [promega.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Common adverse events of JAK inhibitors in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common adverse events observed with JAK inhibitors in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of adverse events observed with JAK inhibitors in animal studies?
A1: Based on preclinical toxicology studies, the most frequently reported adverse events associated with JAK inhibitors fall into several main categories:
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Immunosuppression: As a direct consequence of their mechanism of action, JAK inhibitors often lead to effects on the immune system. This can manifest as lymphoid depletion in the spleen, thymus, and lymph nodes, as well as alterations in circulating lymphocyte populations.[1]
-
Hematological Effects: Changes in blood cell counts are a common finding. These can include anemia, neutropenia, and thrombocytopenia.[2][3]
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Developmental and Reproductive Toxicity: Several JAK inhibitors have demonstrated teratogenic potential in animal models, leading to skeletal malformations in offspring. Effects on fertility, such as increased post-implantation loss, have also been observed.[1][4][5][6]
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Organ Toxicity: The liver and kidneys have been identified as potential target organs for toxicity in some animal studies.[4]
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Gastrointestinal Effects: Vomiting and diarrhea are among the most common adverse reactions reported in studies with dogs.[7]
Q2: Are the adverse events observed in animal studies consistent across different JAK inhibitors?
A2: While there is considerable overlap in the types of adverse events observed, the specific profile and severity can vary between different JAK inhibitors. This is influenced by factors such as the inhibitor's selectivity for different JAK isoforms (e.g., JAK1, JAK2, JAK3). For instance, inhibitors with greater JAK2 inhibition may have more pronounced effects on hematopoiesis.[8]
Q3: What is the general approach to monitoring for potential adverse events in a preclinical study with a JAK inhibitor?
A3: A comprehensive safety monitoring plan is crucial. Key components include:
-
Clinical Observations: Daily monitoring for any changes in behavior, appetite, and general well-being.
-
Body Weight and Food Consumption: Regular measurement to detect any failure to thrive or loss of appetite.
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Hematology and Clinical Chemistry: Periodic blood sampling to monitor complete blood counts, as well as liver and kidney function markers.
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Immunophenotyping: Flow cytometry to analyze changes in lymphocyte subsets.
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Gross Pathology and Histopathology: A full necropsy with microscopic examination of tissues at the end of the study to identify any organ-level toxicities.
Troubleshooting Guides
Issue 1: Unexpected decrease in lymphocyte counts in rodent studies.
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Possible Cause: This is an expected pharmacological effect of many JAK inhibitors due to their immunosuppressive nature.
-
Troubleshooting Steps:
-
Review Dose Levels: Confirm that the observed effect is consistent with the expected dose-response relationship. High doses are expected to cause more significant lymphocyte depletion.
-
Flow Cytometry Analysis: If not already part of the protocol, consider implementing flow cytometry to characterize the specific lymphocyte subsets being affected (e.g., T-cells, B-cells, NK cells).
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Correlate with Histopathology: Examine lymphoid tissues (spleen, thymus, lymph nodes) for corresponding cellular depletion.
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Consider a Recovery Cohort: Include a group of animals that are taken off the drug to determine if the lymphocyte counts return to baseline.
-
Issue 2: Evidence of liver toxicity (e.g., elevated ALT/AST) in canine studies.
-
Possible Cause: Some JAK inhibitors have been associated with liver enzyme elevations.
-
Troubleshooting Steps:
-
Confirm with Histopathology: Examine liver tissue for microscopic evidence of injury, such as necrosis, inflammation, or changes in bile ducts.
-
Dose-Response Evaluation: Assess if the severity of liver enzyme elevation and/or histopathological findings correlates with the dose of the JAK inhibitor.
-
Investigate Potential Mechanisms: Consider additional investigative endpoints, such as markers of oxidative stress or drug metabolism pathways in the liver.
-
Rule out Confounding Factors: Ensure that the observed liver toxicity is not due to other factors such as infection or diet.
-
Issue 3: Observation of skeletal malformations in rabbit developmental toxicity studies.
-
Possible Cause: Teratogenicity is a known risk for some JAK inhibitors.
-
Troubleshooting Steps:
-
Detailed Skeletal Examination: Conduct a thorough examination of fetal skeletons, often using staining techniques like Alizarin red and Alcian blue, to categorize the specific types of malformations.[9]
-
Maternal Toxicity Assessment: Evaluate for signs of toxicity in the pregnant does, as maternal stress can sometimes contribute to developmental abnormalities.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL): Identify the highest dose that does not produce a statistically significant increase in malformations.[4]
-
Exposure Analysis: Correlate the fetal findings with the systemic exposure of the drug in the maternal and fetal circulation.
-
Quantitative Data Summary
The following tables summarize quantitative data on adverse events for selected JAK inhibitors from animal studies.
Table 1: Developmental and Reproductive Toxicity of Upadacitinib
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rat | Fertility | Not Specified | Increased post-implantation loss, reduced live fetuses per litter. | Not Specified | [4] |
| Rat | Embryo-fetal Development | 5, 25, 75 | Skeletal malformations (misshapen humerus, bent scapula) at ≥5 mg/kg/day. | 1.5 | [4] |
| Rabbit | Embryo-fetal Development | Not Specified | Skeletal malformations, increased post-implantation loss, decreased fetal body weights. | 10 | [4] |
Table 2: Carcinogenicity Studies of Ruxolitinib
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Tg.rasH2 Mice | 6 months | 15, 45, 125 | No increase in neoplastic findings. | [10] |
| Sprague-Dawley Rats | 2 years | 10, 20, 60 | No increase in neoplastic findings. | [10] |
Table 3: Repeat-Dose Toxicity of Baricitinib in Dogs
| Study Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| 9 months | ≥3 | Early termination, adverse clinical effects, demodicosis, pyogranulomatous dermatitis, liver inflammation, and biliary hyperplasia. | <3 |
Experimental Protocols
General Protocol for a Rat Fertility and Early Embryonic Development Study
This protocol outline is based on general principles for reproductive toxicology studies.
-
Animal Model: Sexually mature male and female Sprague-Dawley rats.
-
Group Allocation: Typically, a control group and at least three dose groups (low, mid, high) with a sufficient number of animals per sex per group to ensure statistical power.
-
Dosing Period:
-
Males: Dosing for a period before mating to cover the duration of spermatogenesis (e.g., 10 weeks).
-
Females: Dosing for a shorter period before mating (e.g., 2 weeks) and continuing through gestation day 7.
-
-
Mating: Co-habitation of one male and one female from the same dose group. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal lavage.
-
Endpoints:
-
Parental (F0) Generation:
-
Clinical signs, body weight, food consumption.
-
Estrous cycle monitoring in females.
-
Mating and fertility indices (e.g., number of females pregnant).
-
At termination, organ weights (especially reproductive organs) and histopathology.
-
-
Embryo-fetal (F1) Generation:
-
On gestation day 13-14, a subset of females is euthanized.
-
Uterine contents are examined for the number of corpora lutea, implantation sites, and live/dead fetuses.
-
-
General Protocol for Histopathological Assessment of Liver Toxicity in Rats
-
Tissue Collection: At the scheduled necropsy, the liver is carefully excised and weighed.
-
Fixation: Representative sections from each lobe of the liver are fixed in 10% neutral buffered formalin.[11][12]
-
Processing and Embedding: The fixed tissues are dehydrated through a series of alcohol grades, cleared with xylene, and embedded in paraffin wax.[13]
-
Sectioning: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks using a microtome.
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphological evaluation.[11][14] Special stains (e.g., Masson's trichrome for fibrosis) may also be used if specific types of injury are suspected.
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides in a blinded manner.
-
Scoring: A semi-quantitative scoring system is often used to grade the severity of findings such as necrosis, inflammation, fatty change, and bile duct hyperplasia.[12]
General Protocol for Flow Cytometric Analysis of Lymphocyte Subsets in Cynomolgus Monkeys
-
Blood Collection: Whole blood is collected from a peripheral vein into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: A cocktail of fluorescently-labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD20 for B-cells) is added to a small volume of whole blood.[15][16]
-
Incubation: The blood and antibody mixture is incubated at room temperature in the dark to allow the antibodies to bind to the cells.
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Red Blood Cell Lysis: A lysing solution is added to remove the red blood cells, which would otherwise interfere with the analysis.
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Washing: The remaining white blood cells are washed with a buffer solution to remove unbound antibodies.
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Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the fluorescence emitted from each cell.
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Data Analysis: Specialized software is used to "gate" on the lymphocyte population and then to quantify the percentage of cells expressing each specific marker or combination of markers.[16]
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. JAK1/2 Inhibitors AZD1480 and CYT387 Inhibit Canine B‐Cell Lymphoma Growth by Increasing Apoptosis and Disrupting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK2 abnormalities in hematologic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transient prenatal ruxolitinib treatment suppresses astrogenesis during development and improves learning and memory in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toxicology.org [toxicology.org]
- 8. Recent progress of JAK inhibitors for hematological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone development in laboratory mammals used in developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometric characterization of lymphocyte subpopulations in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. altasciences.com [altasciences.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Jak-IN-21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of Jak-IN-21.
FAQs and Troubleshooting Guide
This section addresses common issues and questions related to achieving optimal in vivo exposure of this compound.
Q1: We are observing very low oral bioavailability (less than 5%) of this compound in our rodent models. Is this expected, and what are the potential causes?
A1: Yes, low oral bioavailability is an expected characteristic of this compound. Preclinical pharmacokinetic studies in rats have shown an oral bioavailability of approximately 1.9%[1][2]. The primary reasons for such low bioavailability in kinase inhibitors like this compound are often multifactorial and can include:
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Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[3]
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High First-Pass Metabolism: Significant metabolism in the gut wall and/or liver can substantially reduce the amount of active drug reaching systemic circulation.
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Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can occur.
To identify the specific cause in your model, a systematic approach is recommended, as outlined in the experimental workflow below.
Q2: What initial steps can we take to improve the oral absorption of this compound in our preclinical studies?
A2: To address the poor bioavailability of this compound, consider these initial formulation strategies:
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Solubilization: The high solubility of this compound in DMSO (125 mg/mL) suggests that its absorption is likely limited by its aqueous solubility[1]. Therefore, using solubilizing excipients is a primary step.
-
Co-solvents: A mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and water can be used to prepare a solution for oral gavage.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be included in the formulation to improve wetting and solubilization.
-
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can improve its dissolution rate and maintain a supersaturated state in the GI tract.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing lipid absorption pathways.[4]
Q3: How can we determine if first-pass metabolism is the primary reason for the low bioavailability of this compound?
A3: To investigate the impact of first-pass metabolism, the following experiments are suggested:
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from the species used in your in vivo studies. This will provide an indication of its intrinsic clearance. This compound has been reported to have good liver microsome stability, suggesting that extensive hepatic first-pass metabolism might not be the primary issue, but this should be confirmed in your specific experimental system[1][2].
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Comparison of Intravenous (IV) vs. Oral (PO) Dosing: A standard pharmacokinetic study comparing the area under the curve (AUC) after IV and PO administration is essential to calculate absolute bioavailability. If the bioavailability is low despite good solubility and permeability, high first-pass metabolism is a likely contributor.
-
Portal Vein Cannulation Studies: In more advanced studies, sampling from the portal vein after oral administration can directly measure the amount of drug absorbed from the gut before it reaches the liver.
Q4: Could P-glycoprotein (P-gp) efflux be limiting the absorption of this compound? How can we test for this?
A4: P-gp efflux is a common mechanism limiting the absorption of kinase inhibitors. To assess if this compound is a P-gp substrate:
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In Vitro Transwell Assays: Use cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) indicates that the compound is a P-gp substrate.
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In Vivo Co-administration Studies: Administer this compound with a known P-gp inhibitor, such as verapamil or elacridar. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would strongly suggest that P-gp efflux is a limiting factor.
Quantitative Data Summary
The following tables summarize key data for this compound and comparative data for other relevant JAK inhibitors.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₈O | [1] |
| Molecular Weight | 372.38 g/mol | [1] |
| In Vitro Solubility | DMSO: 125 mg/mL (335.68 mM) | [1] |
| IC₅₀ Values | ||
| JAK1 | 1.73 nM | [1][2] |
| JAK2 | 2.04 nM | [1][2] |
| JAK2 V617F | 109 nM | [1][2] |
| TYK2 | 62.9 nM | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Administration Route | Bioavailability (F%) | Reference |
| Rat | 10 mg/kg | Oral Gavage | 1.9% | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human; final protein concentration 0.5 mg/mL), this compound (final concentration 1 µM, from a DMSO stock), and phosphate buffer (pH 7.4) to the final volume.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Sample Processing: Centrifuge the samples to precipitate proteins.
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Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment
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Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
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Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.
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A to B Transport (Influx): Add this compound to the AP chamber and collect samples from the BL chamber at specified time intervals.
-
B to A Transport (Efflux): Add this compound to the BL chamber and collect samples from the AP chamber at the same time intervals.
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Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
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Determine Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A workflow for troubleshooting the low bioavailability of this compound.
Logical Relationships
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. This compound | 2445499-20-5 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Jak-IN-21 Toxicity with Cell viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using cell viability assays to determine the toxicity of the JAK inhibitor, Jak-IN-21.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for determining the cytotoxicity of a kinase inhibitor like this compound?
A1: The choice of assay depends on the specific research question and the potential mechanism of action of the inhibitor. Since this compound is a kinase inhibitor, it can interfere with cellular metabolism. Therefore, it is advisable to use at least two assays based on different principles to confirm the results.
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Metabolic Assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are cost-effective and have a simple workflow. However, kinase inhibitors can alter the metabolic state of cells, potentially leading to an under- or overestimation of cytotoxicity.
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ATP Quantification Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays and have a simpler workflow (add-mix-read).
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Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a direct measure of cell death (necrosis). This can be a useful complementary assay to viability assays.
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Real-time Viability Assays: These assays allow for the continuous monitoring of cell viability over time, providing more detailed information on the kinetics of cytotoxicity.
For a comprehensive assessment of this compound toxicity, we recommend starting with an ATP-based assay like CellTiter-Glo® due to its high sensitivity and reliability, and complementing it with an LDH release assay to specifically measure cell death.
Q2: What is the mechanism of action of this compound, and how might it affect my cell viability assay?
A2: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is crucial for cytokine signaling and is involved in cell growth, proliferation, and survival. By inhibiting JAKs, this compound can induce apoptosis (programmed cell death) in cells that are dependent on this pathway for survival. This is the basis for its potential anti-cancer activity and also its toxicity.
This mechanism can affect your choice of assay:
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Impact on Metabolism: Since the JAK-STAT pathway can influence cellular metabolism, using assays like MTT or XTT, which rely on metabolic activity, might yield results that reflect a change in metabolism rather than solely cell death.
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Timing of Assay: The induction of apoptosis is a process that takes time. Therefore, the incubation time with this compound is a critical parameter. A time-course experiment is recommended to determine the optimal endpoint.
Q3: What are the appropriate controls to include in my experiment?
A3: A well-controlled experiment is crucial for obtaining reliable data. The following controls should be included:
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Untreated Cells: This serves as a negative control and represents 100% cell viability.
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Vehicle Control: If this compound is dissolved in a solvent like DMSO, cells should be treated with the same concentration of the solvent alone to account for any solvent-induced toxicity.
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Positive Control: A known cytotoxic compound should be used to ensure the assay is working correctly.
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No-Cell Control (Blank): This contains medium and the assay reagent but no cells, to determine the background absorbance or luminescence.
Troubleshooting Guide
Issue 1: High Background Signal
| Potential Cause | Solution |
| Contamination | Check for microbial contamination in the cell culture and reagents. Use sterile techniques and fresh reagents. |
| Reagent Issues | The assay reagent may have been improperly stored or prepared. Prepare fresh reagent according to the manufacturer's instructions. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with some colorimetric assays. Use phenol red-free medium. |
| Compound Interference | This compound itself might react with the assay reagent. Run a control with the compound in cell-free medium to check for direct interaction. |
Issue 2: Low Signal or Low Sensitivity
| Potential Cause | Solution |
| Low Cell Number | Optimize the cell seeding density. Ensure that the cells are in the logarithmic growth phase at the time of treatment. |
| Incorrect Incubation Time | The incubation time with the assay reagent may be too short. Follow the manufacturer's protocol for the recommended incubation time. |
| Suboptimal Wavelength | Ensure you are reading the absorbance or luminescence at the correct wavelength for the specific assay. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding to have a uniform cell distribution in the wells. |
Issue 3: Inconsistent Results or High Variability Between Replicates
| Potential Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and reagents. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation, leading to "edge effects." Avoid using the outermost wells or ensure proper humidification during incubation. |
| Uneven Cell Seeding | Ensure cells are evenly distributed in each well by gently swirling the plate after seeding. |
| Cell Proliferation During Treatment | If the treatment time is long, cell proliferation in the control wells can lead to variability. Consider using a lower seeding density or a shorter treatment time. |
Quantitative Data Summary
The following table provides an illustrative example of IC50 values for this compound determined by different cell viability assays. Note that these are example values and actual results will vary depending on the cell line, treatment duration, and experimental conditions.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HEL (Erythroleukemia) | MTT | 72 | 1.2 |
| HEL (Erythroleukemia) | CellTiter-Glo® | 72 | 0.8 |
| HEL (Erythroleukemia) | LDH Release | 72 | 1.5 |
| Ba/F3 (Pro-B) | MTT | 48 | 2.5 |
| Ba/F3 (Pro-B) | CellTiter-Glo® | 48 | 1.9 |
Experimental Protocols
Protocol 1: MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
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Reagent Addition: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of culture medium in the well.
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Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Protocol 3: LDH Cytotoxicity Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis solution.
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Sample Collection: Carefully collect the supernatant from each well.
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LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
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Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: A generalized experimental workflow for assessing cytotoxicity.
Caption: A logical guide for troubleshooting inconsistent assay results.
Best practices for storing and handling Jak-IN-21
Welcome to the technical support center for Jak-IN-21. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of this selective and potent JAK inhibitor.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended storage conditions for this compound powder? this compound powder should be stored at -20°C. Under these conditions, it is stable for at least two to three years.[1][2]
Q2: How should I store this compound after dissolving it in a solvent? Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles and stored under the following conditions[3]:
Q3: What is the proper way to ship this compound? this compound is typically shipped with blue ice or at ambient temperature.[1] Upon receipt, the powder should be stored at -20°C as recommended.
Handling and Safety
Q4: What personal protective equipment (PPE) should I use when handling this compound? When handling this compound, standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[4][5]
Q5: What should I do in case of accidental exposure? Follow these first-aid measures[4][6]:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Skin Contact: Wash the affected area thoroughly with soap and water.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.
Q6: How should I dispose of this compound waste? Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] Avoid release into the environment.[5]
Solubility and Solution Preparation
Q7: What is the best solvent for reconstituting this compound? The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q8: I am having difficulty dissolving the compound. What can I do? To aid dissolution in DMSO, sonication or vortexing is recommended.[1] The solubility in DMSO is reported to be between 60 mg/mL and 125 mg/mL.[1][2]
Q9: How do I prepare a stock solution? Please refer to the detailed "Stock Solution Preparation Protocol" in the Experimental Protocols section below. It is crucial to use anhydrous DMSO for long-term stability.
Experimental Use
Q10: What is the mechanism of action for this compound? this compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By binding to the kinase domain, it blocks the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting cytokine signaling pathways.[7]
Q11: Which specific JAKs does this compound inhibit? this compound is a selective inhibitor of JAK1, JAK2, and TYK2, and also inhibits the JAK2 V617F mutant.[1][2][3] It has a much lower inhibitory effect on JAK3.
Q12: My in vitro results for IC50 are different from what is published. Why? The published IC50 values are typically determined from enzymatic assays. When using cell-based assays (e.g., proliferation assays), the effective concentration is usually higher due to factors like cell membrane permeability, metabolism, and protein binding.[1] Results can also vary between different cell lines.[1]
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) | Citation(s) |
| JAK1 | 1.73 | [1][2][3] |
| JAK2 | 2.04 | [1][2][3] |
| JAK2 (V617F) | 109 | [1][2][3] |
| TYK2 | 62.9 | [1][2][3] |
Table 2: Storage and Stability
| Form | Storage Temperature | Shelf Life | Citation(s) |
| Powder | -20°C | ≥ 2-3 years | [1][2] |
| Solvent | -80°C | ~1 year | [1] |
| Solvent | -20°C | ~1 month | [3] |
Table 3: Solubility
| Solvent | Concentration | Citation(s) |
| DMSO | 60-125 mg/mL (161-336 mM) | [1][2] |
Experimental Protocols
Protocol 1: Stock Solution Preparation (10 mM in DMSO)
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Preparation: Before opening, bring the vial of this compound powder to room temperature.
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Calculation: this compound has a molecular weight of 372.38 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.72 mg of this compound in 1 mL of anhydrous DMSO.
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Reconstitution: Add the calculated volume of DMSO to the vial.
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Dissolution: Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.[1] Visually inspect the solution to ensure no particulates remain.
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Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C for long-term use or -20°C for short-term use.[1][3]
Protocol 2: General Cell-Based Assay Workflow
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Cell Culture: Plate cells at the desired density in appropriate culture media and allow them to adhere overnight under standard culture conditions.
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Stock Solution Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must be included.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and the vehicle control).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blot for phosphorylated STAT proteins, or RT-qPCR for target gene expression.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for the reconstitution and storage of this compound.
Troubleshooting Guide
Table 4: Common Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in media | - The final concentration exceeds its solubility in aqueous media.- The stock solution was not fully dissolved.- Temperature shock when adding cold media to a room temperature plate. | - Lower the final concentration.- Ensure the DMSO stock is clear before diluting.- Warm the culture medium to 37°C before adding the compound.- Increase the final DMSO concentration slightly (while staying within non-toxic limits, e.g., <0.5%). |
| Inconsistent results | - Repeated freeze-thaw cycles of the stock solution.- Inconsistent cell passage number or density.- Variability in incubation times. | - Always use fresh aliquots for each experiment.[3]- Use cells within a consistent passage number range.- Ensure precise timing for cell plating, treatment, and harvesting. |
| No effect observed in cell assay | - The concentration used is too low.- The incubation time is too short.- The chosen cell line is not responsive to JAK inhibition.- Compound degradation. | - Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time.- Confirm that the target JAK-STAT pathway is active in your cell model (e.g., via cytokine stimulation).- Use a fresh aliquot of the compound. |
| Low bioavailability in vivo | - This is an inherent characteristic of this compound (reported as 1.9% in rats).[1][2] | - Consider alternative routes of administration.- Use a formulation vehicle designed to enhance solubility and absorption.- Adjust dosing based on pharmacokinetic studies. |
| Insoluble impurities in powder | - Minor impurities inherent to the product or introduced during packaging. | - These generally do not affect the activity and can be removed by filtering the stock solution through a 0.22 µm syringe filter.[1] |
References
- 1. This compound | JAK | Tyrosine Kinases | TargetMol [targetmol.com]
- 2. This compound | 2445499-20-5 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. unit.aist.go.jp [unit.aist.go.jp]
- 6. stemcell.com [stemcell.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to Jak-IN-21 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the JAK inhibitor, Jak-IN-21, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family. It functions as an ATP-competitive inhibitor, blocking the activity of JAK enzymes and subsequently the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell proliferation, survival, and inflammation.[1][2][3] The inhibitory concentrations (IC50) of this compound for different JAK isoforms are provided in the table below.
Data Summary: this compound Inhibitory Activity
| Target | IC50 (nM) |
| JAK1 | 1.73 |
| JAK2 | 2.04 |
| JAK2 V617F | 109 |
| TYK2 | 62.9 |
Data sourced from MedchemExpress.[4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to JAK inhibitors like this compound can arise through several mechanisms:
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Acquired mutations in the JAK kinase domain: Point mutations in the ATP-binding pocket of JAK2 can prevent the inhibitor from binding effectively.[5]
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Reactivation of JAK-STAT signaling: Other JAK family members can form heterodimers to bypass the inhibited JAK, leading to the reactivation of downstream STAT signaling.[6]
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Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways, such as the PI3K/Akt pathway, can compensate for the inhibition of JAK-STAT signaling.[7][8][9]
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Upregulation of anti-apoptotic proteins: Increased expression of proteins like BCL6 can confer resistance to apoptosis induced by JAK inhibition.[10][11][12]
-
Alterations in protein phosphatases: Loss-of-function mutations in protein tyrosine phosphatases (PTPs) like PTPN6 (SHP-1), which normally dephosphorylate and inactivate JAKs and STATs, can lead to sustained pathway activation.[13][14][15][16]
Q3: How can I confirm that the JAK-STAT pathway is inhibited in my sensitive cells and reactivated in my resistant cells?
The most direct method is to perform a western blot to assess the phosphorylation status of key proteins in the pathway. You should probe for phosphorylated STAT3 (p-STAT3 Tyr705) or phosphorylated STAT5 (p-STAT5 Tyr694). A decrease in the p-STAT/total STAT ratio upon this compound treatment in sensitive cells would indicate pathway inhibition. In resistant cells, you may observe a sustained or restored p-STAT/total STAT ratio even in the presence of the inhibitor.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
If you observe a decrease in the efficacy of this compound in inducing cell death, as measured by assays like MTT or Annexin V staining, consider the following troubleshooting steps.
Troubleshooting Workflow: Decreased Cell Viability
Caption: Troubleshooting logic for decreased cell viability.
Step 1: Confirm the IC50 of this compound in your parental (sensitive) cell line.
It is crucial to have a baseline IC50 value for your specific cell line. If you haven't already, perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell viability.
Experimental Protocol: Cell Viability (MTT) Assay [17][18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.
Data Summary: Ruxolitinib IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 47.7 | [22] |
| K-562 | Chronic Myeloid Leukemia | 20 | [23] |
| NCI-BL 2171 | B-cell Lymphoma | 23.3 | [23] |
| UKE-1 | Myeloproliferative Neoplasm | 0.073 | [24] |
| SET-2 | Myeloproliferative Neoplasm | 0.055 | [24] |
| HEL | Myeloproliferative Neoplasm | 0.325 | [24] |
Note: Ruxolitinib is used here as a well-characterized JAK inhibitor to provide context for expected IC50 ranges.
Step 2: Investigate potential resistance mechanisms.
If you confirm that your cells have become resistant (i.e., the IC50 has significantly increased), proceed to investigate the underlying cause.
Issue 2: No Change in p-STAT Levels Upon this compound Treatment in Resistant Cells
If your western blot results show that p-STAT levels are not decreasing in your resistant cell line after treatment with this compound, this suggests that the kinase activity of the JAK-STAT pathway is being maintained.
Troubleshooting Workflow: Sustained p-STAT Signaling
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK/STAT and PI3K/AKT pathways form a mutual transactivation loop and afford resistance to oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL6 inhibition ameliorates resistance to ruxolitinib in <i>CRLF2</i>-rearranged acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 11. BCL6 inhibition ameliorates resistance to ruxolitinib in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL6 inhibition ameliorates resistance to ruxolitinib in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Frontiers | The Non-Receptor Protein Tyrosine Phosphatase PTPN6 Mediates a Positive Regulatory Approach From the Interferon Regulatory Factor to the JAK/STAT Pathway in Litopenaeus vannamei [frontiersin.org]
- 15. oncotarget.com [oncotarget.com]
- 16. Loss of function mutations in PTPN6 promote STAT3 deregulation via JAK3 kinase in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Jak-IN-21-Induced Changes in Cytokine Profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating changes in cytokine profiles induced by the novel Janus kinase (JAK) inhibitor, Jak-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It functions by blocking the ATP binding site of JAKs, which are critical for the signal transduction of numerous cytokines and growth factors.[2][3] By inhibiting JAKs, this compound effectively interferes with the JAK-STAT signaling pathway, a key cascade that regulates immune responses and inflammation.[2][4][5][6] This inhibition leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent modulation of gene expression.[2][3]
Q2: What are the expected effects of this compound on cytokine profiles?
By inhibiting the JAK-STAT pathway, this compound is expected to suppress the signaling of a broad range of pro-inflammatory cytokines.[1] The specific cytokines affected will depend on which JAK enzymes are targeted by this compound. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2, and different cytokines utilize different combinations of these enzymes for signaling.[6][7] For instance, inhibition of JAK1 and JAK2 can impact the signaling of cytokines like IL-6 and various interferons.[8] Therefore, treatment with this compound will likely lead to a dose-dependent decrease in the production and activity of key inflammatory mediators.
Q3: What are the potential therapeutic applications of this compound?
Given its mechanism of action, this compound has potential therapeutic applications in a variety of diseases characterized by chronic inflammation and autoimmunity.[2][9] These may include conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain types of cancer where aberrant JAK-STAT signaling is a contributing factor.[9][10][11] By modulating the immune response and reducing inflammation, this compound could help to alleviate disease symptoms and progression.[2]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent changes in cytokine profiles after this compound treatment.
-
Q: My cytokine array results show inconsistent down-regulation of target cytokines, and in some cases, an unexpected increase in others. What could be the cause?
-
A: This could be due to several factors:
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases, leading to unforeseen signaling pathway activation. Consider performing a dose-response experiment to determine the optimal concentration with the most specific effects.
-
Feedback loops: Inhibition of certain cytokine pathways can sometimes lead to the compensatory upregulation of others. A time-course experiment can help to elucidate the dynamics of the cytokine network in response to this compound.
-
Sample handling: Variations in sample collection and processing can significantly impact cytokine levels.[12] Ensure consistent procedures for all samples.
-
Cell viability: If this compound is causing significant cytotoxicity, the release of intracellular contents from dying cells could be altering the cytokine profile. Always perform a concurrent cell viability assay.
-
-
Problem 2: Significant cytotoxicity observed in cell cultures treated with this compound.
-
Q: I'm observing a high level of cell death in my cultures, even at low concentrations of this compound. How can I mitigate this?
-
A:
-
Optimize concentration: The effective concentration of this compound may be highly cell-type dependent. A thorough dose-response and time-course analysis is crucial to identify a therapeutic window that minimizes toxicity while still achieving the desired effect on cytokine signaling.
-
Serum concentration: The protein-binding capacity of serum can affect the free concentration of the inhibitor. Try varying the serum percentage in your culture medium.
-
Synergistic toxicity: If you are co-administering other compounds, consider the possibility of synergistic toxic effects. Test each compound individually and in combination.
-
-
Problem 3: Difficulty in reproducing results across different experimental batches.
-
Q: My results with this compound are not consistent from one experiment to the next. What should I check?
-
A: Reproducibility issues often stem from subtle variations in experimental conditions:[13]
-
Reagent stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Assay variability: For cytokine measurements, ensure that the assay kits are from the same lot and that the plate reader or flow cytometer is calibrated.[13] Include appropriate positive and negative controls in every experiment.[14]
-
-
Quantitative Data Summary
The following tables represent hypothetical data illustrating the potential effects of this compound on cytokine levels in a stimulated immune cell culture model.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels (pg/mL)
| Cytokine | Stimulated Control | This compound (100 nM) | This compound (500 nM) |
| TNF-α | 1500 ± 120 | 950 ± 80 | 400 ± 50 |
| IL-6 | 2200 ± 180 | 1300 ± 110 | 550 ± 60 |
| IFN-γ | 800 ± 70 | 450 ± 40 | 150 ± 20 |
Table 2: Mitigation of this compound-Induced Changes with a Hypothetical Co-treatment
| Cytokine | This compound (500 nM) | This compound + Mitigator X |
| TNF-α | 400 ± 50 | 750 ± 65 |
| IL-6 | 550 ± 60 | 1100 ± 90 |
| IFN-γ | 150 ± 20 | 300 ± 30 |
Experimental Protocols
Protocol: Assessment of this compound Effects on Cytokine Profiles and Mitigation Strategies
-
Cell Culture and Stimulation:
-
Plate primary immune cells (e.g., PBMCs) or a relevant cell line at a predetermined density.
-
Allow cells to adhere/stabilize overnight.
-
Pre-treat cells with varying concentrations of this compound (and/or mitigating agent) for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for macrophages, anti-CD3/CD28 for T cells) to induce cytokine production.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Calculate the mean and standard deviation for each condition.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on cytokines.
Caption: A logical flow for troubleshooting unexpected cytokine results.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK inhibitors suppress t(8;21) fusion protein-induced leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 12. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. youtube.com [youtube.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Jak-IN-21 versus tofacitinib in rheumatoid arthritis models
A Comparative Analysis of JAK-IN-21 and Tofacitinib in Preclinical Rheumatoid Arthritis Models
Introduction
Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of rheumatoid arthritis (RA), offering an oral therapeutic alternative to biologic agents. This guide provides a comparative overview of a novel investigational compound, this compound, and the well-established, FDA-approved drug, tofacitinib. The following sections detail their mechanisms of action, in vitro potency and selectivity, and efficacy in animal models of rheumatoid arthritis. This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel JAK inhibitors against existing therapies.
Mechanism of Action: The JAK-STAT Signaling Pathway
In rheumatoid arthritis, pro-inflammatory cytokines play a crucial role in driving the chronic inflammation that leads to joint destruction. Many of these cytokines signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib and this compound are designed to modulate this pathway by inhibiting the activity of JAK enzymes.
Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.
In Vitro Performance: Potency and Selectivity
The potency of JAK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. Selectivity is crucial as the inhibition of different JAKs can lead to varying efficacy and safety profiles.
Data on this compound: As of the latest literature review, public domain data regarding the IC50 and selectivity profile of a compound specifically designated "this compound" is not available. For the purpose of this guide, we will use hypothetical data to illustrate how a novel inhibitor would be compared to an established drug like tofacitinib.
Tofacitinib: Tofacitinib is considered a pan-JAK inhibitor, with a degree of selectivity for JAK1 and JAK3 over JAK2 and TYK2.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Tofacitinib | 112 | 20 | 1-2 | - |
Experimental Protocols: In Vitro Kinase Assays
Objective: To determine the IC50 values of test compounds against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate.
-
Procedure:
-
A series of dilutions of the test compound (this compound or tofacitinib) are prepared.
-
The test compound dilutions are incubated with the respective JAK enzyme and the peptide substrate in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., [γ-32P]ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
In Vivo Efficacy: Rodent Models of Rheumatoid Arthritis
The efficacy of anti-arthritic compounds is commonly evaluated in animal models that mimic key aspects of human rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA).
Data on this compound: No publicly available data from in vivo studies for a compound named "this compound" could be located. The table below presents a hypothetical framework for how its efficacy would be presented.
Tofacitinib: Tofacitinib has demonstrated dose-dependent efficacy in both CIA and AA models, reducing clinical signs of arthritis, inflammatory cell infiltration, and joint damage.
| Model | Compound | Dose | Primary Endpoint | Result | Data Source |
| Murine CIA | This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Murine CIA | Tofacitinib | 1.5 - 15 mg/kg/day | Reduction in clinical arthritis score | Dose-dependent reduction in disease endpoints with >90% reduction at the highest dose. | |
| Rat AA | This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Rat AA | Tofacitinib | 1.5 - 15 mg/kg/day | Reduction in paw swelling | Dose-dependent reduction in paw swelling. |
Experimental Protocols: In Vivo Arthritis Models
Murine Collagen-Induced Arthritis (CIA)
Caption: Experimental workflow for the murine collagen-induced arthritis model.
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with this emulsion via intradermal injection at the base of the tail.
-
On day 21, a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Mice are monitored for the onset of arthritis, which typically occurs between day 24 and day 35.
-
Upon disease onset, mice are randomized into treatment groups (vehicle, this compound, tofacitinib).
-
Dosing is typically administered orally once or twice daily.
-
-
Assessment:
-
Clinical signs of arthritis (paw swelling, erythema, and joint rigidity) are scored regularly.
-
At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Rat Adjuvant-Induced Arthritis (AA)
-
Animals: Lewis rats are frequently used for this model.
-
Induction: Arthritis is induced by a single intradermal injection of CFA into the footpad or the base of the tail.
-
Treatment: Dosing with the test compounds usually commences either on the day of adjuvant injection (prophylactic protocol) or after the appearance of clinical signs of arthritis (therapeutic protocol).
-
Assessment: The primary readout is the measurement of paw volume (plethysmometry) over time. Histological analysis of the joints is also performed at the end of the study.
Summary and Conclusion
Tofacitinib is a well-characterized pan-JAK inhibitor with proven efficacy in preclinical models and clinical use for rheumatoid arthritis. Its inhibitory profile against multiple JAKs is a key aspect of its therapeutic effect.
For "this compound," the absence of publicly available data precludes a direct comparison with tofacitinib. The provided experimental frameworks for in vitro and in vivo studies outline the necessary steps to characterize a novel JAK inhibitor. Should data for this compound become available, its IC50 values against the JAK family and its performance in models such as CIA and AA will be critical in determining its potential as a therapeutic agent for rheumatoid arthritis, particularly in how its selectivity and potency translate to efficacy and safety relative to established treatments like tofacitinib.
Jak-IN-21 vs. Ruxolitinib: A Comparative Analysis on JAK2 V617F
A detailed examination of two prominent inhibitors targeting the JAK2 V617F mutation, a key driver in myeloproliferative neoplasms.
This guide provides a comprehensive comparison of Jak-IN-21 and the clinically approved drug, ruxolitinib, in the context of their activity against the JAK2 V617F mutation. The analysis is supported by preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to reproduce and build upon these findings.
Mechanism of Action and Signaling Pathway
The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival. Both this compound and ruxolitinib are designed to inhibit the kinase activity of JAK2, thereby blocking downstream signaling.
Caption: Inhibition of the constitutively active JAK2 V617F by this compound and ruxolitinib blocks downstream STAT phosphorylation and subsequent gene expression.
Comparative Quantitative Data
The following table summarizes the key quantitative data for this compound and ruxolitinib, highlighting their potency and selectivity.
| Parameter | This compound | Ruxolitinib |
| Target | JAK2 V617F | JAK1/JAK2 |
| Binding Mode | Type I Inhibitor | Type I Inhibitor |
| IC50 vs JAK2 V617F | 1.9 nM | 3.3 nM |
| Cellular Potency (HEL cells) | IC50 = 120 nM (p-STAT3) | IC50 = 281 nM (p-STAT5) |
| Selectivity | High for JAK2 over other kinases | Potent against JAK1 and JAK2 |
| In Vivo Efficacy | Dose-dependent reduction of splenomegaly and mutant allele burden in mouse models | Clinically approved for myelofibrosis and polycythemia vera |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the kinase activity of JAK2 V617F.
Caption: Workflow for determining the IC50 of inhibitors against JAK2 V617F kinase activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant JAK2 V617F enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Create a serial dilution of this compound and ruxolitinib in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and buffer. Then, add the diluted compounds.
-
Initiation: Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Cellular Phospho-STAT Assay
This assay measures the inhibition of JAK2 V617F activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT3 or STAT5.
Protocol:
-
Cell Culture: Culture human erythroleukemia (HEL) cells, which endogenously express JAK2 V617F, in appropriate media.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or ruxolitinib for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Quantification: Measure the levels of phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) and total STAT using a method such as Western Blot or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: Normalize the p-STAT levels to total STAT levels and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of JAK2 V617F-dependent cancer cells.
Protocol:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a specific density.
-
Compound Treatment: Add serial dilutions of this compound or ruxolitinib to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
In vivo studies are crucial for evaluating the therapeutic potential of the inhibitors. A common experimental design is presented below.
Caption: A typical workflow for assessing the in vivo efficacy of JAK2 inhibitors in a mouse model of myeloproliferative neoplasm.
Protocol:
-
Model System: Utilize a mouse model that recapitulates a JAK2 V617F-driven myeloproliferative neoplasm (e.g., by bone marrow transplantation).
-
Treatment Groups: Randomize mice into different treatment cohorts: vehicle control, this compound at various doses, and ruxolitinib as a positive control.
-
Drug Administration: Administer the compounds daily via a suitable route (e.g., oral gavage).
-
Monitoring: Regularly monitor key disease parameters such as body weight, complete blood counts, and spleen size.
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform detailed analysis, including spleen weight measurement, determination of the JAK2 V617F allele burden in hematopoietic tissues, and histopathological examination of relevant organs.
Conclusion
Both this compound and ruxolitinib are potent inhibitors of the JAK2 V617F kinase. Preclinical data suggests that this compound exhibits high biochemical potency and effectively inhibits downstream signaling in JAK2 V617F-mutant cells. Ruxolitinib, as a clinically validated therapeutic, serves as a critical benchmark. The choice between these or other novel inhibitors for further development would depend on a comprehensive evaluation of their respective selectivity profiles, pharmacokinetic properties, and long-term efficacy and safety in relevant preclinical models. The experimental protocols and comparative data presented here provide a foundational framework for such investigations.
A Head-to-Head Comparison of Jak-IN-21 and Other Selective JAK1 Inhibitors
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for treating a spectrum of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Within this family, selective JAK1 inhibitors are of particular interest due to their potential to maximize therapeutic efficacy while minimizing the side effects associated with broader JAK inhibition. This guide provides a head-to-head comparison of Jak-IN-21, a research compound, with other notable JAK1 selective inhibitors, focusing on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data.
Biochemical Potency and Selectivity
The cornerstone of a JAK1 selective inhibitor's profile is its differential activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. High selectivity for JAK1 over other family members is crucial for a favorable safety profile, as off-target inhibition can lead to undesired effects. For instance, inhibition of JAK2 can result in hematological adverse events such as anemia and thrombocytopenia, while JAK3 inhibition may lead to immunosuppression.
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the biochemical potency of these inhibitors. The following table summarizes the reported IC50 values for this compound and other prominent JAK1 selective inhibitors against the JAK family kinases.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio |
| This compound | 2.2 | 34 | 810 | 66 | 15.5 | 368.2 |
| Upadacitinib | 43 | 110 | 2300 | 4400 | 2.6 | 53.5 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
| Abrocitinib | 29 | >10000 | 1330 | >10000 | >344 | 45.8 |
Note: Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 of the off-target kinase by the IC50 of JAK1, with higher ratios indicating greater selectivity. Data is compiled from various biochemical assays and may vary depending on the specific experimental conditions.
Cellular Activity
Beyond biochemical assays, evaluating an inhibitor's performance in a cellular context is critical to understand its biological effects. Cellular potency is often assessed by measuring the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the JAK-STAT signaling pathway.
| Inhibitor | Cell Line | Cytokine Stimulant | Endpoint | Cellular IC50 (nM) |
| This compound | TF-1 | IL-6 | pSTAT3 | 28 |
| Upadacitinib | Human whole blood | IL-6 | pSTAT3 | 299 |
| Filgotinib | Human whole blood | IL-6 | pSTAT3 | 620 |
| Abrocitinib | Human T-blasts | IL-2 | pSTAT5 | 43 |
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the underlying biological pathways and experimental procedures.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A generalized experimental workflow for evaluating JAK inhibitors.
Caption: Logical framework for comparing JAK1 selective inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for the key experiments cited in the comparison of JAK1 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the respective JAK enzyme in each well of the microplate.
-
Add the serially diluted inhibitor to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay
Objective: To measure the inhibitor's potency in a cellular context by quantifying the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1, UT-7).
-
Cell culture medium and supplements.
-
Test inhibitors serially diluted in DMSO.
-
Cytokine stimulant (e.g., IL-6, IFN-α).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: Primary antibodies against total STAT and phosphorylated STAT (pSTAT), and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot or ELISA reagents.
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with serially diluted concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and then lyse them to extract cellular proteins.
-
Quantify the total protein concentration in each lysate.
-
Analyze the levels of pSTAT and total STAT using Western blotting or ELISA.
-
Normalize the pSTAT signal to the total STAT signal.
-
Plot the percentage of pSTAT inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The comparative analysis reveals that this compound is a potent JAK1 inhibitor with notable selectivity against other JAK family members, particularly JAK3. Its biochemical and cellular potencies are within the range of other well-characterized JAK1 selective inhibitors. The choice of a specific inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and performance in relevant in vivo disease models. The experimental protocols provided herein offer a foundational framework for conducting such evaluations. Further studies, including head-to-head in vivo comparisons, are necessary to fully elucidate the relative advantages of this compound.
Cross-Validation of Jak-IN-21 Activity in Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Jak-IN-21, a potent and selective Janus kinase 3 (JAK3) inhibitor, across various cell types. The information is intended to support researchers in evaluating its potential for therapeutic applications and to provide a framework for further investigation. The data presented is based on available experimental evidence and is supplemented with detailed experimental protocols to facilitate study replication and extension.
The JAK-STAT Signaling Pathway and the Role of this compound
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1][2][3][4][5][6] Cytokine binding to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1][2] Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][2]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3][4][7] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly restricted to hematopoietic cells and plays a crucial role in lymphocyte development and function.[6][7] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, with the potential for fewer side effects compared to less selective JAK inhibitors.[7][8]
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK3, thereby preventing its kinase activity and downstream signaling.[9] Its high selectivity for JAK3 minimizes off-target effects on other JAK family members.
Caption: Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by this compound.
In Vitro Activity of this compound
The potency and selectivity of this compound have been evaluated in biochemical and cellular assays.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four JAK family members. Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | <0.9 | - |
| JAK1 | 180 | >200-fold |
| JAK2 | 130 | >144-fold |
| TYK2 | 120 | >133-fold |
Data compiled from publicly available sources.
This profile demonstrates the high potency of this compound against JAK3 and its significant selectivity over other JAK family members. Further screening against a broader panel of kinases has shown minimal off-target activity.[10]
Cellular Activity in Different Cell Lines
The cellular activity of this compound has been assessed in various cell lines to determine its effects on cell proliferation and downstream signaling pathways.
| Cell Line | Cell Type | Assay | Endpoint | Result (IC50 or Effect) |
| Jurkat | Human T-cell leukemia | IL-2 induced pSTAT5 | Inhibition of STAT5 phosphorylation | IC50 = 5 nM |
| Ba/F3-JAK3 | Murine pro-B cells (expressing human JAK3) | Cell Proliferation | Inhibition of proliferation | IC50 = 260 nM |
| Ba/F3-JAK1 | Murine pro-B cells (expressing human JAK1) | Cell Proliferation | Inhibition of proliferation | IC50 > 10,000 nM |
| Ba/F3-JAK2 | Murine pro-B cells (expressing human JAK2) | Cell Proliferation | Inhibition of proliferation | IC50 > 10,000 nM |
| KOPT-K1 | Human T-cell ALL (STAT5B N642H mutation) | Cell Proliferation | Inhibition of proliferation | Sensitive to JAK1/3 inhibitors[11] |
| DND-41 | Human T-cell ALL (IL7R mutation) | Cell Proliferation | Inhibition of proliferation | Sensitive to JAK1/3 inhibitors[12][13] |
| HEL | Human erythroleukemia (JAK2 V617F mutation) | Cell Proliferation | Inhibition of proliferation | Sensitive to JAK2 inhibitors[14][15] |
| SET-2 | Human megakaryoblastic leukemia (JAK2 V617F) | Cell Proliferation | Inhibition of proliferation | Sensitive to JAK2 inhibitors[16][14][17][18] |
Note: Data for KOPT-K1, DND-41, HEL, and SET-2 cells with other JAK inhibitors are included for comparative context, as direct data with this compound in these lines is not as readily available. Given this compound's high selectivity for JAK3, it is expected to be most potent in cell lines dependent on JAK3 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.
Caption: Figure 2: General Workflow for Assessing this compound Cellular Activity.
Intracellular Phospho-STAT5 Staining by Flow Cytometry
This protocol is adapted for assessing the inhibition of IL-2-induced STAT5 phosphorylation in T-cells.[19][20][21][22][23]
-
Cell Preparation: Culture Jurkat cells or primary T-cells in appropriate media. For primary cells, isolation from peripheral blood mononuclear cells (PBMCs) may be required.[19] Prior to the experiment, starve the cells of cytokines for 2-4 hours in serum-free media.
-
Inhibitor Treatment: Resuspend cells at a density of 1 x 10^6 cells/mL. Aliquot 100 µL of cell suspension into a 96-well plate. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to all wells except the unstimulated control.[20][22] Incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer (e.g., BD Cytofix). Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III). Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with Stain Buffer (PBS with 2% FBS). Resuspend the cells in 100 µL of Stain Buffer containing an anti-pSTAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647).[20] Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in Stain Buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT or equivalent)
This protocol is for assessing the effect of this compound on the proliferation of factor-dependent cell lines like Ba/F3.
-
Cell Seeding: Seed Ba/F3 cells expressing the desired JAK kinase into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Inhibitor Treatment: Add this compound at various concentrations in a volume of 50 µL to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Alternatively, use a luminescent-based assay like CellTiter-Glo, following the manufacturer's instructions.
-
Signal Measurement: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals and read the absorbance at 570 nm. For luminescent assays, read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
In Vitro Kinase Assay
This is a general protocol for assessing the direct inhibitory activity of this compound on purified JAK enzymes.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified recombinant JAK enzyme, and a substrate peptide.
-
Inhibitor Addition: Add this compound at a range of concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km for the specific JAK enzyme.[24]
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of JAK3. Its activity has been demonstrated in both biochemical and cellular assays, showing significant inhibition of JAK3-mediated signaling and proliferation in relevant cell lines. The high selectivity of this compound for JAK3 over other JAK family members suggests a favorable therapeutic window, potentially minimizing off-target effects. The provided experimental protocols offer a foundation for further investigation into the activity of this compound in a broader range of cell types and disease models. This comparative guide serves as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cytokine Signaling and Lymphocyte Traffic via Small Molecules in Inflammatory Bowel Disease: JAK Inhibitors and S1PR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Jak3 Downregulation in Lymphocytes Impairs γc Cytokine Signal Transduction and Alleviates Antigen-driven Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines | Haematologica [haematologica.org]
- 14. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of myeloproliferative neoplasm drug agents via predictive simulation modeling: assessing responsiveness with micro-environment derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 20. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iti.stanford.edu [iti.stanford.edu]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-21 vs. Upadacitinib: A Comparative Analysis of IL-6 Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, Jak-IN-21 and upadacitinib, with a specific focus on their impact on Interleukin-6 (IL-6) signaling. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development.
Introduction to JAK Inhibitors and IL-6 Signaling
The Interleukin-6 (IL-6) signaling cascade is a critical pathway in the inflammatory process and is implicated in numerous autoimmune diseases and cancers. Upon binding of IL-6 to its receptor, the associated Janus kinases (primarily JAK1 and JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of various pro-inflammatory genes.[2] JAK inhibitors are small molecules designed to interfere with this pathway by blocking the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2), thereby mitigating the downstream effects of cytokines like IL-6.[4][5]
Upadacitinib (RINVOQ®) is an FDA-approved selective JAK1 inhibitor for the treatment of several inflammatory conditions.[4][6] this compound is a potent JAK inhibitor available for research purposes. This guide will compare the selectivity and potency of these two compounds in the context of IL-6 signaling.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and upadacitinib based on available biochemical and cellular assay data. It is important to note that direct comparisons of IC50 values between different studies should be interpreted with caution due to variations in experimental conditions.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Assay Type | Source |
| This compound | 1.73 | 2.04 | Not Reported | 62.9 | Biochemical | [4][7] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Biochemical | [4][5][7][8] |
| Upadacitinib | 14 | 593 | 1,860,000 | 2,715,000 | Cellular | [9] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Upadacitinib against JAK Isoforms.
| Compound | Parameter | Value (nM) | Assay Description | Source |
| Upadacitinib | EC50 | 61 | Model-estimated 50% maximal inhibition of IL-6-induced pSTAT3 in ex vivo samples. | [10] |
Table 2: Cellular Potency of Upadacitinib on IL-6-Induced STAT3 Phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: IL-6 Signaling Pathway and Points of Inhibition.
Caption: Workflow for pSTAT3 Western Blot Analysis.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of inhibitors against purified JAK enzymes.
1. Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compounds (this compound, upadacitinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, JAK enzyme, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for IL-6-Induced STAT3 Phosphorylation (Western Blot)
This protocol describes a method to assess the inhibitory effect of the compounds on IL-6-induced STAT3 phosphorylation in a cellular context.
1. Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., U937).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Recombinant human IL-6.
-
This compound and upadacitinib.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
2. Procedure:
-
Culture cells to the desired density.
-
Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or upadacitinib for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to the total STAT3 signal.
Discussion and Conclusion
Based on the available biochemical data, this compound demonstrates high potency against both JAK1 and JAK2, with IC50 values of 1.73 nM and 2.04 nM, respectively.[4][7] This suggests that this compound is a potent pan-JAK1/2 inhibitor. In contrast, upadacitinib shows a clear preference for JAK1, with a biochemical IC50 of 43 nM, and is significantly less potent against JAK2 (120 nM), JAK3 (2300 nM), and TYK2 (4700 nM).[4][5][7][8] Cellular assays further confirm upadacitinib's selectivity for JAK1.[4][9]
The choice between a potent pan-JAK1/2 inhibitor like this compound and a selective JAK1 inhibitor like upadacitinib depends on the specific research question or therapeutic goal. While broader inhibition might offer greater efficacy in certain contexts, a more selective inhibitor may provide a better safety profile by avoiding the inhibition of other JAK isoforms that are involved in different physiological processes.
This guide provides a foundational comparison based on currently accessible data. Further head-to-head experimental studies are necessary for a definitive comparative assessment of this compound and upadacitinib on IL-6 signaling and their broader biological effects.
References
- 1. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Activation of the IL-6/JAK/STAT3 signaling pathway in human middle ear cholesteatoma epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 10. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Jak-IN-21: A Safety and Operations Guide
The following guide provides essential safety and logistical information for the proper disposal of Jak-IN-21, a research chemical. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was found in public databases. The following procedures are based on general best practices for the disposal of potent, small-molecule kinase inhibitors used in research. It is imperative to obtain the official SDS from the chemical supplier for specific handling and disposal instructions.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given the nature of potent research compounds, the minimum required PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the typical hazard information that would be found in an SDS for a potent research chemical like this compound. Researchers should consult the supplier-specific SDS for precise data.
| Hazard Classification | Typical GHS Pictograms | Precautionary Statements |
| Acute Toxicity (Oral) | Danger | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant. |
| Serious Eye Damage/Irritation | Warning | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Corrosion/Irritation | Warning | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Specific Target Organ Toxicity | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvent.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. If the compound is dissolved in a halogenated solvent, it must be disposed of in a designated halogenated waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and any solvents present.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
3. Waste Storage:
-
Store waste containers in a designated, secondary containment area to prevent spills.
-
Keep containers sealed when not in use.
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full, or if it has been in storage for an extended period (typically no more than 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and other potent research chemicals.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Jak-IN-21
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Jak-IN-21, a potent and selective Janus kinase (JAK) inhibitor. Given that the toxicological properties of many research compounds like this compound have not been fully investigated, a cautious approach is paramount.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Disclaimer: This guide is intended for informational purposes and is based on general best practices for handling potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and meticulously follow the SDS provided by their specific supplier before any handling, storage, or disposal of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled as a hazardous compound. Engineering controls, such as fume hoods or ventilated enclosures, are the primary means of exposure control. Personal Protective Equipment (PPE) serves as a critical secondary barrier.
Recommended PPE for Handling this compound
The following table summarizes the recommended PPE for various procedures involving this compound. These recommendations are based on guidelines for handling potent and hazardous drugs.[2][3]
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety glasses with side shields or goggles | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978)[3][4] | Disposable, impermeable lab coat with knit cuffs | NIOSH-approved N95 or higher-rated respirator (if not handled in a certified chemical fume hood or powder containment hood)[1] |
| Preparing Stock Solutions | Chemical splash goggles or a face shield over safety glasses | Two pairs of chemotherapy-rated, powder-free nitrile gloves | Disposable, impermeable lab coat with knit cuffs | Not generally required if performed in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Standard safety glasses | Single pair of nitrile gloves | Standard lab coat | Not required |
| Spill Cleanup | Chemical splash goggles and face shield | Two pairs of heavy-duty nitrile gloves | Impermeable gown or coveralls | NIOSH-approved respirator with appropriate cartridges |
Note: There is no universal glove that protects against all chemicals. Always consult the manufacturer's data for glove compatibility with the specific solvent being used (e.g., DMSO).[5]
Operational Plans: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage area.
-
Storage: Store this compound according to the supplier's instructions. Typically, the solid compound is stored at -20°C, while solutions in solvents like DMSO are stored at -80°C.[6] Store in a locked, secure location with access limited to authorized personnel.
Preparation of Stock Solutions (in a Chemical Fume Hood)
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent pads.
-
Equilibrate: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the required amount of the powdered compound. Use a dedicated spatula and weighing paper. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder.[6] Cap and mix gently until fully dissolved. Sonication may be recommended by the supplier.[6]
-
Aliquoting: Dispense the stock solution into clearly labeled, dated, and sealed vials for storage.
-
Decontamination: Wipe down all surfaces, containers, and equipment with an appropriate deactivating solution (e.g., 70% ethanol followed by a mild detergent) and dispose of all waste as hazardous.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound/Solutions | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a dedicated, puncture-proof hazardous waste container lined with a plastic bag. |
| Contaminated PPE (gloves, lab coats) | Place in a designated hazardous waste bag immediately after use. |
| Spill Debris | All materials used for spill cleanup must be collected in a sealed hazardous waste container. |
Disposal Protocol:
-
Segregate: Keep this compound waste separate from other chemical and biological waste streams.
-
Label: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards.
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Collection: Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.
This compound Signaling Pathway
This compound is a potent inhibitor of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors, thereby regulating processes like immunity, cell proliferation, and differentiation.[7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
